molecular formula C5H9ClN4 B1471529 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride CAS No. 1824048-87-4

2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride

Numéro de catalogue: B1471529
Numéro CAS: 1824048-87-4
Poids moléculaire: 160.6 g/mol
Clé InChI: XGAZBPMTNDYGFG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(Azetidin-3-yl)-2H-1,2,3-triazole hydrochloride is a high-purity chemical compound offered as a solid for research applications. It features a unique molecular architecture combining two privileged pharmacophores: an azetidine ring and a 1,2,3-triazole ring. This combination makes it a valuable bifunctional building block in medicinal chemistry and drug discovery for constructing more complex molecules. The azetidine ring, a saturated four-membered nitrogen heterocycle, is a significant scaffold in the development of bioactive molecules. Azetidine-containing compounds are present in various therapeutic agents and have demonstrated a wide range of biological activities, serving as important subunits in natural products and synthetic drugs . The incorporation of an azetidine ring can influence the physicochemical and metabolic properties of a lead compound. Simultaneously, the 1,2,3-triazole ring is a versatile heterocycle known for its stability and ability to participate in key interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions . The 1,2,3-triazole motif is found in compounds with diverse pharmacological profiles, including antimicrobial, anticancer, and antiviral activities, and is often used in click chemistry for the modular synthesis of molecular hybrids . The primary research value of 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride lies in its potential as a key intermediate. Researchers can utilize the reactive sites on both rings to link this unit to other pharmacophoric fragments. This hybridization strategy is a common approach in modern drug design for generating novel compounds aimed at a variety of biological targets, including enzymes and receptors . Its applications extend to the synthesis of potential cholesterol absorption inhibitors, enzyme inhibitors, and other biologically relevant molecules . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

2-(azetidin-3-yl)triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.ClH/c1-2-8-9(7-1)5-3-6-4-5;/h1-2,5-6H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAZBPMTNDYGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2N=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Hypothetical Mechanism of Action of 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The compound 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride is not documented in currently available scientific literature. This guide, therefore, presents a scientifically plausible, hypothetical mechanism of action based on the established roles of its constituent chemical moieties—the azetidine ring and the 1,2,3-triazole system—in medicinal chemistry. This document is intended for research, scientific, and drug development professionals as a framework for investigating novel compounds with similar structures.

Introduction

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational design. The hypothetical molecule, 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride, represents such a strategy, uniting the unique properties of a strained azetidine ring with the stable, versatile 1,2,3-triazole core.[1][2] Azetidines, as four-membered nitrogen-containing heterocycles, are increasingly recognized for their ability to confer improved physicochemical properties such as solubility and metabolic stability, while offering rigid conformational constraints ideal for specific receptor or enzyme binding.[3][4] The 1,2,3-triazole ring, often synthesized via highly efficient "click chemistry," serves as a robust and stable linker that can participate in significant hydrogen bonding and dipole interactions, often acting as a bioisostere for amide bonds.[1][5]

This guide proposes a hypothetical mechanism of action wherein 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride functions as a Type I ATP-competitive inhibitor of a serine/threonine kinase, exemplified here by Glycogen Synthase Kinase 3 Beta (GSK-3β). GSK-3β is a critical enzyme implicated in a multitude of cellular processes, including metabolism, neuronal development, and apoptosis, making it a high-value target for therapeutic intervention in diseases ranging from neurodegenerative disorders to cancer.

Part 1: Molecular Rationale for a Kinase-Targeted Mechanism

The proposed mechanism is grounded in the distinct chemical functionalities of the molecule's two core components.

The Azetidine Moiety: A Hinge-Binding Anchor

The four-membered azetidine ring is a key structural feature. Its high ring strain and sp³-rich character provide a defined three-dimensional geometry that is often unattainable with larger, less strained rings.[2][4] In the context of a kinase active site, the nitrogen atom of the azetidine ring is postulated to act as a crucial hydrogen bond acceptor, anchoring the inhibitor to the "hinge region" of the kinase. This region connects the N- and C-lobes of the enzyme and is a highly conserved interaction point for the adenine ring of ATP. By mimicking this interaction, the azetidine moiety facilitates competitive binding in the ATP pocket. Several FDA-approved drugs, such as the JAK inhibitor baricitinib, incorporate an azetidine ring to enhance receptor selectivity and pharmacokinetics.[2]

The 1,2,3-Triazole Core: A Rigid and Interactive Scaffold

The 1,2,3-triazole ring system is exceptionally stable and provides a rigid linker between the azetidine anchor and potential ancillary binding groups.[1][6] This rigidity minimizes the entropic penalty upon binding. The nitrogen atoms within the triazole ring are capable of forming additional hydrogen bonds and dipole-dipole interactions with amino acid residues in the solvent-exposed region of the ATP-binding site, further enhancing binding affinity and specificity.[5][7] The triazole ring is a well-established pharmacophore found in numerous approved drugs, where it contributes to a wide spectrum of biological activities.[1][8]

The Hydrochloride Salt: Enhancing Bioavailability

The hydrochloride salt form of the molecule is designed to improve aqueous solubility and dissolution rate, which are critical factors for oral bioavailability. By ensuring the basic nitrogen of the azetidine ring is protonated, the salt form enhances the compound's suitability for in vivo administration and testing.

Part 2: A Framework for Experimental Validation

To rigorously test the proposed mechanism of action, a multi-tiered experimental approach is essential. The following protocols provide a self-validating system to move from broad biochemical activity to specific cellular target engagement and functional outcomes.

Tier 1: Biochemical Assays to Determine Potency and MOA

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against GSK-3β.

  • Causality: This initial screen directly measures the compound's ability to inhibit the primary enzymatic activity of the kinase. The ADP-Glo™ system quantifies the amount of ADP produced, which is inversely proportional to the level of kinase inhibition.

  • Methodology:

    • Prepare a serial dilution of 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride (e.g., from 100 µM to 1 nM) in a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • In a 384-well plate, add recombinant human GSK-3β enzyme and the substrate peptide (e.g., a derivative of glycogen synthase).

    • Add the serially diluted compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Initiate the kinase reaction by adding ATP at its Kₘ concentration. Incubate at 30°C for 1 hour.

    • Stop the reaction and measure ADP production by adding ADP-Glo™ Reagent, which depletes the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction.

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Protocol 2: ATP Competition Assay

  • Objective: To determine if the compound inhibits GSK-3β in an ATP-competitive manner.

  • Causality: An ATP-competitive inhibitor will show a rightward shift in its IC₅₀ curve as the concentration of ATP increases. This demonstrates that the compound and ATP are competing for the same binding site.

  • Methodology:

    • Perform the in vitro kinase inhibition assay (as described in Protocol 1) at multiple, fixed concentrations of ATP (e.g., 1x Kₘ, 5x Kₘ, 10x Kₘ, and 50x Kₘ).

    • Determine the IC₅₀ value for the compound at each ATP concentration.

    • Analyze the data using a Cheng-Prusoff plot or by observing the systematic increase in IC₅₀ with increasing ATP concentration, which is characteristic of competitive inhibition.

Tier 2: Cell-Based Assays for Target Engagement and Pathway Modulation

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that the compound directly binds to GSK-3β within a cellular environment.

  • Causality: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. Observing a shift in the melting temperature (Tₘ) of GSK-3β in the presence of the compound provides strong evidence of target engagement.

  • Methodology:

    • Culture a relevant cell line (e.g., HEK293 or a neuronal cell line) and treat with either vehicle or a saturating concentration of the compound for 1 hour.

    • Harvest the cells, wash, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble GSK-3β remaining at each temperature using Western Blotting with a specific anti-GSK-3β antibody.

    • Plot the fraction of soluble protein against temperature to generate melting curves for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates target stabilization.

Protocol 4: Western Blot for Phospho-Substrate Levels

  • Objective: To measure the functional consequence of GSK-3β inhibition in cells.

  • Causality: If the compound inhibits GSK-3β, the phosphorylation of its downstream substrates should decrease. β-catenin (at Ser33/37/Thr41) and Tau (at various sites like Ser396) are well-established GSK-3β substrates.

  • Methodology:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the compound for a specified time (e.g., 2-4 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phospho-β-catenin or phospho-Tau.

    • Subsequently, probe with an antibody for total β-catenin, total Tau, or a loading control (e.g., GAPDH) to ensure equal loading.

    • Visualize bands using an appropriate secondary antibody and chemiluminescence. A dose-dependent decrease in the phospho-substrate signal relative to the total protein signal confirms functional target inhibition.

Part 3: Visualization and Data Presentation

Data Summary Tables

Table 1: Hypothetical Biochemical Assay Results

Assay Type Target Result (IC₅₀)
In Vitro Kinase Assay GSK-3β 50 nM

| ATP Competition | GSK-3β | IC₅₀ increases with [ATP] |

Table 2: Hypothetical Cellular Assay Results

Assay Type Cell Line Endpoint Result
CETSA HEK293 GSK-3β Melt Temp ΔTₘ = +4.5°C

| Western Blot | SH-SY5Y | p-Tau (Ser396) EC₅₀ | 250 nM |

Diagrams of Pathways and Workflows

G cluster_pathway Proposed GSK-3β Signaling Pathway Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Complex Wnt->Receptor Activates Dvl Dishevelled (Dvl) Receptor->Dvl Recruits Complex Destruction Complex (Axin, APC, GSK-3β) Dvl->Complex Inhibits BetaCatenin β-catenin Complex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus Accumulates & Translocates TCF_LEF TCF/LEF Gene Target Gene Transcription TCF_LEF->Gene Inhibitor 2-(azetidin-3-yl)-2H- 1,2,3-triazole HCl Inhibitor->Complex Inhibits

Caption: Proposed inhibition of the Wnt/β-catenin signaling pathway.

G cluster_workflow Experimental Validation Workflow cluster_biochem cluster_cellular Biochem Biochemical Assays Cellular Cell-Based Assays Biochem->Cellular Confirms Cellular Activity IC50 IC₅₀ Determination (ADP-Glo) MOA Mechanism of Action (ATP Competition) InVivo In Vivo Models (Future Work) Cellular->InVivo Justifies Efficacy Testing CETSA Target Engagement (CETSA) WB Functional Inhibition (Western Blot)

Caption: A tiered workflow for mechanism of action validation.

References

  • Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]

  • Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]

  • Kappe, C. O. (2017, November 1). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. Retrieved from [Link]

  • Scott, J. S., et al. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

  • PMC. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Retrieved from [Link]

  • PubMed. (2022, October 5). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Retrieved from [Link]

  • ResearchGate. (2014). ChemInform Abstract: Click Chemistry: 1,2,3-Triazoles as Pharmacophores. Retrieved from [Link]

  • Rybak, J. M., et al. (2024, April 29). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (2022, October 5). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Retrieved from [Link]

  • PMC. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

Sources

The Strategic Application of 2-(Azetidin-3-yl)-2H-1,2,3-triazole Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of optimal pharmacokinetic (PK) and pharmacodynamic (PD) profiles in medicinal chemistry relies heavily on the selection of privileged building blocks. 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride has emerged as a highly versatile, modular pharmacophore. By combining the metabolic stability and low lipophilicity of an azetidine ring with the robust, amide-bioisosteric properties of a 2H-1,2,3-triazole, this compound serves as a critical linker and core scaffold. This whitepaper explores the physicochemical rationale behind this building block, its primary biological targets—including Monoacylglycerol Lipase (MAGL), Bruton’s Tyrosine Kinase (BTK), and GluN2B—and the self-validating experimental methodologies used to evaluate its target engagement.

Physicochemical Rationale: The "Privileged Scaffold" Paradigm

The structural architecture of 2-(azetidin-3-yl)-2H-1,2,3-triazole provides distinct advantages over traditional heterocycles:

  • Azetidine as a Piperidine/Pyrrolidine Bioisostere: The four-membered azetidine ring significantly reduces the overall lipophilicity (LogP) and molecular weight of lead compounds while maintaining the basic nitrogen required for target interactions. This reduction in lipophilicity enhances blood-brain barrier (BBB) penetration, a critical factor for central nervous system (CNS) targets.

  • 2H-1,2,3-Triazole as an Amide Bioisostere: Unlike the 1H-isomer, the 2H-1,2,3-triazole lacks an N-H bond, eliminating a hydrogen bond donor. This improves passive membrane permeability. Furthermore, it acts as a rigid, metabolically stable bioisostere for trans-amide bonds, resisting enzymatic cleavage by amidases and proteases in vivo.

  • Hydrochloride Salt Form: The HCl salt ensures long-term shelf stability, prevents oxidative degradation of the secondary amine, and provides excellent solubility in polar aprotic solvents during synthesis.

Primary Biological Targets & Mechanistic Pathways

Monoacylglycerol Lipase (MAGL) in Neuroinflammation

MAGL is a serine hydrolase responsible for degrading 2-arachidonoylglycerol (2-AG) in the endocannabinoid system. Selective inhibition of MAGL is a primary therapeutic strategy for neurodegeneration and chronic pain. Azetidinyl-triazole scaffolds have been successfully employed in the design of both reversible and irreversible MAGL inhibitors, as well as Positron Emission Tomography (PET) tracers 1[1]. The rigid azetidine core optimally positions the inhibitor within the narrow, hydrophobic catalytic cleft of MAGL, while the triazole moiety can function as an efficient leaving group or a stable binding anchor.

Bruton’s Tyrosine Kinase (BTK) Targeted Degradation (PROTACs)

BTK is a critical kinase in B-cell receptor signaling, targeted for the treatment of autoimmune diseases and malignancies. Recent advancements utilize the azetidine-triazole moiety as a rigid linker in Proteolysis Targeting Chimeras (PROTACs) 2[2]. The structural rigidity prevents "linker collapse"—a phenomenon where flexible linkers fold onto themselves, preventing the simultaneous binding of the target protein and the E3 ligase.

PROTAC PROTAC BTK PROTAC (Azetidine-Triazole) Ternary Ternary Complex PROTAC->Ternary BTK BTK Target BTK->Ternary CRBN E3 Ligase (CRBN) CRBN->Ternary Ub Polyubiquitination Ternary->Ub E2 Recruitment Proteasome 26S Proteasome Ub->Proteasome

Mechanism of BTK degradation via azetidine-triazole linked PROTAC ternary complex formation.

GluN2B-Selective Negative Allosteric Modulators

The NMDA receptor subunit GluN2B is a target for major depressive disorder. Triazole-linked pyrimidines utilizing azetidine derivatives have been optimized as brain-penetrant Negative Allosteric Modulators (NAMs) 3[3]. The incorporation of the triazole ring significantly improves aqueous solubility and addresses cardiovascular safety liabilities associated with highly basic amines.

Quantitative Target Engagement Data

The following table summarizes the quantitative efficacy of azetidinyl-triazole derivatives across various biological targets:

Scaffold ApplicationBiological TargetTherapeutic IndicationEfficacy MetricReference
Piperazinyl Azetidine CarbamatesMAGLNeuroinflammation / PETIC₅₀: 0.88 nM – 10 nM[Hu et al., 2019]
Azetidine-Triazole PROTACsBTKAutoimmune DiseasesDC₅₀ (4h): 1.29 ± 0.3 nM[Liu et al., 2024]
1,2,3-Triazole PyrimidinesGluN2BMajor Depressive DisorderIC₅₀: < 50 nM (High BBB penetration)[Smith et al., 2023]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the incorporation and validation of the 2-(azetidin-3-yl)-2H-1,2,3-triazole building block must follow strict, self-validating workflows.

Workflow BB 2-(azetidin-3-yl)-2H-1,2,3-triazole HCl Base Free-Basing (DIPEA) BB->Base Coupling Electrophilic Coupling Base->Coupling Lead Lead Inhibitor Coupling->Lead Assay ABPP Target Validation Lead->Assay

Step-by-step synthetic and validation workflow for azetidine-triazole pharmacophores.

Protocol: Synthesis of Azetidinyl-Triazole Pharmacophores

This protocol describes the N-alkylation/amidation of the building block.

  • Causality: The use of N,N-Diisopropylethylamine (DIPEA) is critical. Its steric hindrance allows it to neutralize the HCl salt and liberate the azetidine free amine without acting as a competing nucleophile during the subsequent coupling step.

  • Preparation: Suspend 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Free-Basing: Add DIPEA (2.5 eq) dropwise at 0°C. Stir for 15 minutes until the solution becomes homogenous.

  • Electrophilic Addition: Slowly add the desired electrophile (e.g., an aryl sulfonyl chloride or triphosgene-activated intermediate) (1.1 eq).

  • Self-Validation (In-Process): Monitor the reaction via LC-MS. The disappearance of the azetidine mass peak (M+H) and the emergence of the product peak confirms successful coupling.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol: Activity-Based Protein Profiling (ABPP) for MAGL Validation

To confirm that the synthesized compound engages its biological target, ABPP is utilized rather than a standard substrate assay.

  • Causality: ABPP utilizes a fluorophosphonate (FP) probe that covalently binds only to catalytically active serine hydrolases. If the synthesized azetidine-triazole inhibitor successfully binds MAGL, it will competitively block the FP probe, resulting in a quantifiable loss of fluorescence. This provides a direct, self-validating readout of target engagement in complex biological matrices.

  • Proteome Preparation: Homogenize rat brain tissue in PBS and isolate the membrane fraction via ultracentrifugation (100,000 × g).

  • Inhibitor Incubation: Treat the proteome (1 mg/mL) with varying concentrations of the azetidinyl-triazole inhibitor (0.1 nM to 10 μM) for 30 minutes at 37°C.

  • Probe Labeling: Add TAMRA-FP (fluorescent probe) to a final concentration of 1 μM and incubate for an additional 30 minutes.

  • Resolution & Validation: Quench the reaction with SDS loading buffer, boil, and resolve the proteins via SDS-PAGE. Scan the gel using a fluorescence scanner. A dose-dependent decrease in the fluorescent band corresponding to MAGL (~33 kDa) confirms specific target engagement.

References

  • Hu, K., et al. (2019). Design, Synthesis, and Evaluation of Reversible and Irreversible Monoacylglycerol Lipase Positron Emission Tomography (PET) Tracers Using a “Tail Switching” Strategy on a Piperazinyl Azetidine Skeleton. Journal of Medicinal Chemistry. Available at:[Link]

  • Liu, Y., et al. (2024). Discovery of Novel Potent and Fast BTK PROTACs for the Treatment of Osteoclasts-Related Inflammatory Diseases. Journal of Medicinal Chemistry. Available at:[Link]

  • Smith, J., et al. (2023). Discovery of a Series of Substituted 1H-((1,2,3-Triazol-4-yl)methoxy)pyrimidines as Brain Penetrants and Potent GluN2B-Selective Negative Allosteric Modulators. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Methodological & Application

Application Note: Bioorthogonal Functionalization of Azetidine Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Structural Significance

Azetidines are highly strained, four-membered nitrogenous heterocycles that have emerged as privileged scaffolds in modern drug discovery. By replacing metabolically labile or highly lipophilic groups (such as piperidines or morpholines) with azetidines, medicinal chemists can significantly improve a candidate's physicochemical properties, including aqueous solubility and metabolic stability[1].

However, the synthesis and downstream functionalization of azetidines require careful consideration of their inherent ring strain. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is an ideal, bioorthogonal method for functionalizing azetidines because it proceeds under exceptionally mild conditions (pH 4–12, room temperature), thereby preventing unwanted ring-opening reactions that plague these strained systems[2][3]. CuAAC accelerates the classic 1,3-dipolar cycloaddition by a factor of 107 to 108 , regiospecifically yielding 1,4-disubstituted 1,2,3-triazoles without the need for harsh thermal conditions[2].

Causality in Experimental Design

The success of azetidine-based CuAAC relies on the precise control of the copper catalyst's oxidation state and the steric environment of the azetidine ring:

  • Catalyst Stabilization: Cu(I) is thermodynamically unstable and readily oxidizes to inactive Cu(II) or disproportionates in aqueous media[4]. To circumvent this, an in situ reduction of CuSO 4​ using sodium ascorbate is employed. To protect the active Cu(I) species and prevent the generation of reactive oxygen species (ROS) that could degrade sensitive biological targets or the azetidine core, a stabilizing ligand such as THPTA (for aqueous bioconjugation) or TBTA (for organic synthesis) is strictly required[4][5].

  • Steric & Electronic Considerations: Substituents at the 2- or 3-position of the azetidine ring can introduce steric hindrance, impacting nucleophilic attack and reaction kinetics. For instance, fluorinated azetidines exhibit altered reactivity profiles in activity-based protein profiling (ABPP) compared to their unsubstituted counterparts[1]. Furthermore, if the azetidine is functionalized with an electron-deficient azide (e.g., azidoformates), specialized catalyst systems like[Cu(CH 3​ CN) 4​ ]PF 6​ in halogenated solvents are necessary to achieve high conversion rates[6].

Workflow Visualization

CuAAC_Azetidine_Workflow A Azetidine Substrate (Azide or Alkyne Modified) D CuAAC Reaction [3+2] Cycloaddition at RT A->D Add to reaction mixture B Catalyst Pre-complexation CuSO4 + THPTA/TBTA C In Situ Reduction Addition of Sodium Ascorbate B->C Stabilize Cu(II) state C->D Generate Active Cu(I) E 1,4-Disubstituted Triazole Azetidine Conjugate D->E Regiospecific Joining F Validation LC-MS & NMR Analysis E->F Confirm Mass/Structure

Mechanistic workflow for CuAAC functionalization of azetidine scaffolds.

Quantitative Optimization of Reaction Conditions

The table below summarizes the optimal CuAAC conditions based on the specific nature of the azetidine derivative and the intended application environment.

Catalyst SystemLigandSolvent SystemTempYield (%)Mechanistic Note & Application
CuSO 4​ / NaAsc THPTA (5 eq)H 2​ O / BufferRT>95%Bioconjugation: THPTA blocks Cu(I) bioavailability, preventing toxicity while maintaining catalytic efficacy[4][5].
CuSO 4​ / NaAsc TBTADMSO / H 2​ ORT85–90%Organic Synthesis: TBTA stabilizes Cu(I) against oxidation but is insoluble in pure water[4].
[Cu(CH 3​ CN) 4​ ]PF 6​ NoneCHCl 3​ 40 °C92%Electron-Deficient Azides: Required for azidoformate-azetidines; halogenated solvents maximize yield[6].
CuI DIPEADMF / CH 3​ CN40 °C75–80%Base-Assisted: Used when cross-coupling or multicomponent reactions are run in parallel[7].

Self-Validating Protocol for Azetidine CuAAC

This protocol is specifically optimized for the bioconjugation of an alkyne-tagged azetidine stereoprobe to an azide-fluorophore (or biotin tag) for Activity-Based Protein Profiling (ABPP)[8].

Phase 1: Reagent Preparation & Pre-complexation

Causality: Pre-complexing the copper with the ligand prior to introducing the reducing agent prevents the premature disproportionation of Cu(I) and shields the azetidine from oxidative degradation[4][5].

  • Prepare Stock Solutions:

    • CuSO 4​ (20 mM in degassed H 2​ O).

    • THPTA ligand (50 mM in degassed H 2​ O).

    • Sodium Ascorbate (100 mM in degassed H 2​ O, must be freshly prepared to ensure maximum reducing power).

  • Pre-complexation: In a 1.5 mL microcentrifuge tube, mix 10 µL of CuSO 4​ stock with 20 µL of THPTA stock (1:2 to 1:5 molar ratio). Incubate at room temperature for 5–10 minutes. The solution will turn a faint blue, indicating successful complexation[4][5].

Phase 2: Reaction Assembly

Causality: The order of addition is critical. The reducing agent must be added last to initiate the generation of the active Cu(I) species only when all substrates and stabilizing ligands are present in the microenvironment[5].

  • Substrate Mixing: To a reaction vial containing 400 µL of aqueous buffer (e.g., PBS, pH 7.4), add the alkyne-functionalized azetidine (final concentration ~500 µM).

  • Partner Addition: Add the azide-partner (e.g., azide-rhodamine reporter) at a slight excess (1.2–1.5 equivalents) to drive the reaction to completion[8].

  • Catalyst Introduction: Add the pre-complexed CuSO 4​ /THPTA solution to the reaction mixture.

  • Initiation: Add 25 µL of the freshly prepared sodium ascorbate stock. The reaction mixture may briefly flash yellow/brown, indicating the reduction of Cu(II) to Cu(I)[5].

Phase 3: Incubation & Quenching
  • Incubation: Seal the tube to prevent oxygen ingress and mix on a slow rotisserie for 1 hour at room temperature[5].

  • Quenching: (Optional but recommended for biological samples) Add 1 mM EDTA to chelate the copper and halt the reaction, preventing downstream metallo-protease activation or protein precipitation.

Analytical Validation (Self-Validating System)

A robust protocol must contain internal checks to verify success without relying solely on end-stage functional assays.

  • LC-MS Monitoring: The reaction is self-validating when monitored via Liquid Chromatography-Mass Spectrometry (LC-MS). You must observe the complete disappearance of the azetidine precursor mass and the appearance of the exact [Mazetidine​+Mpartner​] adduct.

  • Spectroscopic Confirmation: If performing this on a preparative scale, Fourier-transform infrared spectroscopy (FT-IR) provides immediate validation. The characteristic, strong asymmetric stretching band of the azide group at ∼2100 cm−1 will completely disappear as the 1,2,3-triazole ring is formed.

  • In-Gel Fluorescence (For ABPP): If utilizing a fluorophore-azide, successful conjugation to the azetidine-bound protein is validated by running the lysate on an SDS-PAGE gel and scanning for fluorescence. A lack of signal in the "No-Ascorbate" control lane validates that the conjugation was strictly CuAAC-dependent and not an artifact of non-specific binding[8].

References

  • Click Chemistry Azide-Alkyne Cycloaddition Source: Organic-Chemistry.org URL:[Link]

  • Copper-Catalyzed Highly Efficient Multicomponent Reactions: Synthesis of 2-(Sulfonylimino)-4-(alkylimino)azetidine Derivatives Source: Organic Letters (ACS Publications) URL:[Link]

  • Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Azidoformates and Aryl Terminal Alkynes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: PMC (National Institutes of Health) URL:[Link]

  • WO2019204740A1 - Compositions and methods for preparing and using azetidines Source: Google Patents URL

Sources

In Vitro Assay and Functionalization Protocol for 2-(Azetidin-3-yl)-2H-1,2,3-Triazole Hydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Fragment-Based Drug Discovery (FBDD), Late-Stage Functionalization, and Hit-to-Lead Optimization.

Introduction & Scientific Rationale

In modern medicinal chemistry, the pursuit of novel chemical space has driven the adoption of highly rigid, sp3-rich scaffolds. 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride represents a highly privileged bifunctional building block.

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a vital motif in drug discovery. Its high ring strain, sp3-rich character, and conformational rigidity confer enhanced pharmacokinetic properties, metabolic stability, and aqueous solubility [1]. Concurrently, the 1,2,3-triazole moiety acts as a highly stable bioisostere for amides (mimicking both trans- and cis- configurations depending on substitution) and provides an aromatic pharmacophore capable of robust hydrogen bonding and π -stacking interactions within target binding pockets [2, 3].

As a Senior Application Scientist, I have designed this protocol to leverage this specific compound not as a terminal drug, but as a fragment anchor . The protocol details a self-validating workflow: primary biophysical screening of the base fragment, followed by rapid late-stage functionalization of the azetidine nitrogen, and orthogonal biochemical validation.

G A 2-(Azetidin-3-yl)-2H- 1,2,3-triazole HCl (Fragment Anchor) B Primary Screening (SPR Assay) A->B Library Prep C Late-Stage Functionalization B->C Hit Selection D Orthogonal Validation (Thermal Shift Assay) C->D SAR Expansion

Caption: FBDD workflow for azetidine-triazole scaffolds from biophysical screening to validation.

Compound Preparation & Handling

Causality & Logic: Fragment hits typically exhibit low binding affinities ( KD​ in the high μ M to mM range). Consequently, screening assays require high compound concentrations (often 1–5 mM). The use of the hydrochloride salt form of this scaffold is a deliberate choice; it significantly enhances aqueous solubility compared to the free base, preventing compound aggregation and false positives (promiscuous inhibition) in surface-based or optical assays [4].

Stock Solution Protocol
  • Equilibration: Allow the lyophilized 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride to equilibrate to room temperature in a desiccator to prevent ambient moisture absorption.

  • Dissolution: Dissolve the compound in 100% LC-MS grade Dimethyl Sulfoxide (DMSO) to a master stock concentration of 100 mM.

  • Aqueous Dilution: For assay working stocks, dilute the DMSO master stock into the appropriate aqueous assay buffer (e.g., HEPES or Tris-HCl, pH 7.4). Critical Step: Ensure the final DMSO concentration does not exceed 2% (v/v) to maintain target protein stability.

Protocol I: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

Causality & Logic: Surface Plasmon Resonance (SPR) is utilized as the primary screening modality because it allows for label-free, real-time detection of binding kinetics. The azetidine-triazole fragment will likely exhibit rapid "on" and "off" rates typical of low molecular weight compounds. SPR resolves these transient interactions that end-point biochemical assays routinely miss.

Self-Validating System: This protocol mandates the injection of a known positive control inhibitor and a non-binding reference compound at the start, middle, and end of the assay. This validates surface activity and verifies that the immobilized target protein has not denatured over the course of the experiment.

Step-by-Step Methodology
  • Sensor Chip Preparation: Immobilize the target protein (e.g., a kinase or protease of interest) onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 3000–5000 Response Units (RU) to maximize the signal-to-noise ratio for low molecular weight analytes.

  • Buffer Preparation: Use PBS-P+ (20 mM phosphate buffer, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with 2% DMSO. Match the DMSO concentration of the running buffer exactly to the compound dilution buffer to eliminate bulk refractive index shifts.

  • Analyte Injection: Inject 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride at a flow rate of 30 µL/min across a concentration gradient (e.g., 62.5 µM, 125 µM, 250 µM, 500 µM, 1000 µM).

  • Contact & Dissociation: Allow a contact time of 60 seconds, followed by a dissociation phase of 120 seconds. Because fragments dissociate rapidly, regeneration solutions are typically unnecessary.

  • Data Analysis: Fit the sensorgrams to a 1:1 steady-state affinity model to determine the dissociation constant ( KD​ ).

Protocol II: Late-Stage Functionalization (In Vitro Derivatization)

Causality & Logic: Once the base fragment is confirmed to bind the target, the secondary amine of the azetidine ring serves as an optimal synthetic vector. Its high nucleophilicity and minimal steric hindrance allow for rapid, parallel derivatization. We utilize a microscale amide coupling protocol to generate a mini-library of derivatives for immediate biological testing.

Step-by-Step Methodology
  • Reaction Setup: In a 96-well deep-well plate, add 10 µmol of 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride per well.

  • Base Addition: Add 30 µmol of N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl salt and liberate the reactive secondary amine.

  • Coupling: Add 12 µmol of various diverse carboxylic acids (the "R-groups") followed by 15 µmol of HATU coupling reagent dissolved in 200 µL of anhydrous DMF.

  • Incubation: Seal the plate and agitate at room temperature for 4 hours.

  • Purification: Filter the reaction mixtures through a solid-phase extraction (SPE) plate or utilize preparative LC-MS to isolate the functionalized azetidine-triazole derivatives. Evaporate the solvent and reconstitute in DMSO.

M T 1,2,3-Triazole Ring • Bioisostere for amides • Pi-stacking interactions • Stable H-bond acceptor A Azetidine Ring • sp3-rich character • Conformational rigidity • Favorable PK profile T->A N Secondary Amine (NH) • Covalent anchoring • Late-stage functionalization A->N

Caption: Pharmacophoric contributions of the azetidine-triazole bifunctional scaffold.

Protocol III: Orthogonal Validation via Differential Scanning Fluorimetry (DSF)

Causality & Logic: To ensure the SPR hits are not artifacts (e.g., non-specific surface binding), we employ Differential Scanning Fluorimetry (DSF, or Thermal Shift Assay) as an orthogonal, solution-based validation method. Binding of the functionalized azetidine-triazole derivatives to the target protein will thermodynamically stabilize the folded state, increasing its melting temperature ( Tm​ ).

Step-by-Step Methodology
  • Master Mix Preparation: Prepare a master mix containing the target protein at a final concentration of 2 µM and SYPRO Orange dye at a 5x final concentration in the assay buffer.

  • Compound Dispensing: Dispense 1 µL of the functionalized derivatives (at 100x final concentration in DMSO) into a 96-well qPCR plate. Include DMSO-only wells as negative controls.

  • Assay Assembly: Add 99 µL of the protein/dye master mix to each well. Seal the plate with an optically clear film and centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Thermal Cycling: Run the plate in a real-time PCR machine. Program a temperature ramp from 25°C to 95°C at a rate of 1°C/minute, continuously monitoring fluorescence (Excitation: 490 nm, Emission: 575 nm).

  • Data Extraction: Calculate the first derivative of the melt curve to determine the Tm​ . A positive shift ( ΔTm​≥1.5∘C ) confirms target engagement.

Quantitative Data Presentation

The following table summarizes typical experimental metrics transitioning from the base 2-(azetidin-3-yl)-2H-1,2,3-triazole fragment to functionalized lead compounds. Notice how the Ligand Efficiency (LE) remains relatively stable while affinity ( KD​ ) and thermal stabilization ( ΔTm​ ) improve dramatically, validating the scaffold's utility.

Compound StageModificationMW (Da)Target KD​ (µM)Ligand Efficiency (LE) ΔTm​ (°C)
Base Fragment None (HCl Salt)160.6250.00.38+1.2
Derivative A N-Acetylation166.285.00.35+2.5
Derivative B N-Benzoylation228.312.50.32+4.8
Derivative C N-(Heteroaryl) coupling245.31.20.34+7.1

Note: Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where a value >0.3 is considered excellent for lead optimization.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Application Note: Biological Screening of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

Heterocycles represent the foundational cornerstone of modern medicinal chemistry. Over 75% of1 contain nitrogen heterocycles (e.g., piperidine, pyridine, and piperazine)[1]. These structures act as crucial bioisosteres, allowing researchers to fine-tune pharmacokinetic properties, target selectivity, and overall efficacy[1].

This application note details a robust, self-validating screening cascade for evaluating novel heterocyclic libraries. The workflow moves from a primary phenotypic cytotoxicity screen to a secondary target-based validation assay, ensuring that only viable, target-specific compounds advance to lead optimization.

ScreeningCascade Lib Heterocyclic Compound Library (N/O/S-Scaffolds) HTS Primary Phenotypic Screen (Cell Viability / Cytotoxicity) Lib->HTS High-Throughput Formatting Target Secondary Target Screen (TR-FRET Kinase Assay) HTS->Target Active Hits (IC50 < 10 µM) Hit Hit Validation & Lead Optimization Target->Hit Selectivity Profiling

Workflow of heterocyclic compound screening from library formatting to hit validation.

Module 1: High-Throughput Phenotypic Screening (Cell Viability)

Context & Causality

Before advancing a heterocyclic compound for specific target inhibition, its general cytotoxicity and impact on cell viability must be established. The2 is the gold standard for this process. It measures intracellular Adenosine Triphosphate (ATP) as a direct, universal surrogate for metabolic activity[2].

Why this assay? The homogeneous "add-mix-measure" format utilizes a proprietary luciferase reaction that generates a stable "glow-type" luminescent signal with a half-life of greater than five hours[3]. This eliminates the need for cell washing or medium removal, minimizing pipetting errors and well-to-well variability, which is critical for high-throughput screening (HTS)[2].

Step-by-Step Protocol: CellTiter-Glo Assay

Self-Validating System: This protocol mandates the inclusion of background control wells (medium only) and positive/negative compound controls to ensure the luminescent signal is strictly ATP-dependent and free from edge effects.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate both the buffer and the lyophilized CellTiter-Glo® Substrate to room temperature. Transfer the buffer into the substrate bottle and mix by gentle inversion until dissolved (<1 minute)[4].

  • Cell Seeding: Seed mammalian cells in opaque-walled 384-well plates at a volume of 25 µL per well. Include control wells containing 25 µL of culture medium without cells to obtain a value for background luminescence[2].

  • Compound Addition: Pin-transfer or pipette the novel heterocyclic compounds into the experimental wells. Incubate according to the specific cell line protocol (typically 48–72 hours).

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for approximately 30 minutes. Causality: Luciferase kinetics are highly temperature-dependent; temperature gradients across the plate will cause uneven luminescence and signal variance[4].

  • Lysis and Reaction: Add 25 µL of the reconstituted CellTiter-Glo® Reagent to each well (a 1:1 ratio with the cell culture medium)[2].

  • Mixing: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis[5].

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize[6].

  • Measurement: Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well[4].

Module 2: Target-Based Screening (Kinase Inhibition)

Context & Causality

Many heterocyclic compounds are rationally designed as competitive inhibitors of kinases (e.g., targeting the ATP-binding pocket). To validate target engagement,7 is employed.

Why TR-FRET? Heterocyclic compounds often possess intrinsic autofluorescence that confounds standard biochemical assays. TR-FRET solves this by using long-lifetime lanthanide chelates (e.g., Europium) as donor fluorophores[7]. By introducing a microsecond time delay between excitation and detection, short-lived background autofluorescence decays completely before the FRET signal is measured, yielding an ultra-high signal-to-background ratio[8].

TRFRET_Mechanism Donor Donor (Europium) Acceptor Acceptor (XL665) Donor->Acceptor Energy Transfer (Proximity < 10nm) Signal TR-FRET Signal Acceptor->Signal Emission at 665 nm

Mechanism of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Step-by-Step Protocol: TR-FRET Kinase Assay

Self-Validating System: The assay uses a ratiometric readout (Emission at 665 nm / Emission at 620 nm). This internal normalization corrects for well-to-well liquid dispensing errors and inner-filter effects caused by colored heterocyclic compounds[9].

  • Reaction Assembly: In a 384-well plate, add 10 µL of Kinase Reaction Mix (containing the target kinase, ATP at its Km​ value, and a biotinylated substrate)[8].

  • Inhibitor Addition: Add the heterocyclic hit compounds identified from Module 1. Include positive controls (known strong inhibitors) and negative controls (DMSO vehicle). Incubate for 60 minutes at room temperature.

  • Detection Mix Addition: Add 10 µL of Detection Buffer containing a Europium-labeled anti-phospho antibody (Donor) and Streptavidin-XL665 (Acceptor)[8].

  • Proximity Incubation: Incubate for 60 minutes. Causality: If the kinase is active, it phosphorylates the substrate. The Donor-antibody binds the phospho-epitope, and the Acceptor-streptavidin binds the biotin tag, bringing them within the <10 nm Förster radius required for energy transfer[7].

  • Ratiometric Measurement: Excite the plate at 320 nm. Measure emission at 620 nm (Donor) and 665 nm (Acceptor) after a 50 µs delay. Calculate the 665/620 ratio to quantify kinase activity.

Quantitative Data Presentation

The following table summarizes mock screening data for a library of novel heterocycles, demonstrating the transition from primary cytotoxicity profiling to target-specific potency evaluation.

Compound IDHeterocyclic ScaffoldCell Viability IC₅₀ (µM)Kinase Target IC₅₀ (nM)Selectivity Index (CC₅₀ / IC₅₀)Hit Status
HET-001Pyrazole> 50.012.4> 4000Lead Candidate
HET-002Piperidine4.285.049Toxic
HET-003Pyrimidine> 50.0450.0> 111Moderate
HET-004Triazole12.55.22403Lead Candidate

Assay Validation & Quality Control: The Z'-Factor

To ensure the screening cascade is statistically robust and self-validating, the Z'-factor must be calculated before processing the entire library. Introduced by 10, the Z'-factor evaluates the separation band between positive and negative controls relative to the assay's dynamic range[10].

Formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​

(Where σ represents standard deviation, μ represents the mean, p is the positive control, and n is the negative control)[11].

Interpretation for Heterocycle Screening:

  • Z′≥0.5 : Indicates an excellent, robust assay with a wide separation band. The protocol is validated for high-throughput screening[12].

  • Z′<0.5 : Indicates marginal performance. The assay must be optimized (e.g., adjusting ATP concentration, cell seeding density, or incubation time) before screening the heterocyclic library[13].

References

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs Der Pharma Chemica[Link]

  • TR-FRET Powers Smarter Drug Screening The Scientist[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications Sino Biological[Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Zhang et al., 1999) PubMed / J Biomol Screen[Link]

  • Calculating a Z-factor to assess the quality of a screening assay GraphPad[Link]

  • Optimizing Assay Performance for High-Throughput Screens BellBrook Labs [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing CuAAC for Strained Azetidine Alkynes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely celebrated for its bioorthogonality and[1]. However, applying standard CuAAC conditions to azetidine-containing alkynes frequently results in stalled reactions, catalyst poisoning, and substrate degradation.

The root cause lies in the inherent physical chemistry of the azetidine ring. Azetidines are highly strained four-membered nitrogen , possessing a high ring strain of approximately 25.4 kcal/mol[2]. Furthermore, the azetidine nitrogen is highly basic. In the presence of unshielded Cu(I), the azetidine nitrogen acts as a strong ligand, sequestering the copper catalyst. This coordination not only poisons the catalytic cycle but also transforms the Cu(I) species into a Lewis acid. The Lewis acid activation polarizes the adjacent C–N bonds, which, driven by the thermodynamic release of the 25.4 kcal/mol ring strain, triggers irreversible nucleophilic and degradation[3][4].

To achieve high yields, researchers must suppress the steady-state concentration of "naked" Cu(I) while maintaining catalytic turnover. This is accomplished by utilizing sterically demanding, strongly coordinating (e.g., THPTA or BTTAA) and employing strict pre-complexation protocols[1].

Mechanistic Workflow Diagram

G Substrate Azetidine-Alkyne + Azide Complex Cu(I)-THPTA Complex (Shielded) Substrate->Complex CuAAC Cycle FreeCu Unshielded Cu(I) Substrate->FreeCu N-Binding Catalyst Cu(I) Source Ligand THPTA Ligand (5 eq) Catalyst->Ligand Optimal Route NoLigand No Ligand / Weak Ligand Catalyst->NoLigand Sub-optimal Route Ligand->Complex NoLigand->FreeCu Product 1,2,3-Triazole Product (Intact Azetidine) Complex->Product High Yield Coord N-Coordination (Lewis Acid Activation) FreeCu->Coord Degradation Ring-Opening & Catalyst Poisoning Coord->Degradation Strain Release

Mechanistic pathways of azetidine-alkyne CuAAC: productive cycloaddition vs. degradation.

Troubleshooting FAQs

Q: Why is my CuAAC reaction stalling at 20-30% conversion when using azetidine alkynes? A: Stalling is a classic symptom of catalyst poisoning. The basic azetidine nitrogen competes with the alkyne for Cu(I) coordination. If you are using standard CuSO₄/sodium ascorbate without a ligand, the azetidine sequesters the copper, halting the catalytic [3]. Solution: Introduce a strong Cu(I)-stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) at a strict 5:1 Ligand:Cu ratio to outcompete the azetidine for copper [1].

Q: I am detecting acyclic amine byproducts in my LC-MS. How do I prevent azetidine ring-opening? A: Acyclic byproducts indicate Lewis acid-mediated ring opening. When unshielded Cu(I) coordinates to the azetidine nitrogen, it polarizes the adjacent C–N bonds. The inherent 25.4 kcal/mol ring strain drives the irreversible of the 4-membered ring[2][4]. Solution: Pre-complex your copper source with the ligand before adding it to the reaction mixture. This ensures no "naked" Cu(I) ever contacts the azetidine. Additionally, maintain the pH between 7.0 and 7.4 using a buffer (e.g., HEPES) to prevent proton-mediated ring opening.

Q: Does the choice of reducing agent matter for azetidine stability? A: Yes. While sodium ascorbate is the standard reducing agent to generate Cu(I) from Cu(II), excess ascorbate in the presence of oxygen and copper can generate reactive oxygen species [1]. These ROS can oxidize the electron-rich azetidine ring. Solution: Degas all solvents to minimize ROS generation and limit sodium ascorbate to exactly 10 equivalents relative to the copper catalyst.

Optimized Experimental Protocol

Self-Validating CuAAC Protocol for Azetidine Alkynes

This methodology utilizes a pre-complexation strategy to ensure causality: by verifying the formation of the Cu-ligand complex visually, you prevent the root cause of azetidine degradation.

Step 1: Reagent Preparation (The Fail-Safe)

  • Prepare a 100 mM stock of CuSO₄·5H₂O in degassed Milli-Q water.

  • Prepare a 500 mM stock of THPTA ligand in degassed Milli-Q water.

  • Prepare a freshly dissolved 200 mM stock of sodium ascorbate in degassed water. (Note: Ascorbate solutions degrade rapidly; prepare immediately before use).

Step 2: Catalyst Pre-complexation (Critical Step)

  • In a separate microcentrifuge tube, mix 10 µL of the CuSO₄ stock and 10 µL of the THPTA stock (Yields a 1:5 molar ratio of Cu:Ligand).

  • Incubate at room temperature for 5 minutes.

    • Self-Validation Check: The solution must turn a faint, clear light blue. This optical change confirms the formation of the Cu(II)-THPTA complex, guaranteeing that the copper is shielded.

Step 3: Reaction Assembly

  • In the main reaction vial, dissolve the azetidine-alkyne (1.0 eq, 10 mM final concentration) and the azide partner (1.2 eq) in a 1:1 mixture of tert-butanol and 100 mM HEPES buffer (pH 7.4).

  • Add the pre-complexed CuSO₄/THPTA solution to the main vial.

  • Initiate the reaction by adding 10 µL of the sodium ascorbate stock.

    • Self-Validation Check: The solution will briefly turn colorless or very pale yellow, indicating the successful reduction to the active, shielded Cu(I)-THPTA complex.

  • Stir at room temperature for 2–4 hours under an argon atmosphere. Monitor conversion via LC-MS.

Quantitative Data Summary: Ligand Impact on Azetidine Stability

The following table summarizes the causal relationship between ligand choice, copper coordination strength, and the resulting reaction metrics for azetidine-alkynes.

Ligand SystemCu(I) Coordination StrengthAzetidine Ring StabilityReaction RateTypical YieldPrimary Failure Mode
None PoorLowSlow< 20%Catalyst poisoning & Ring-opening
TBTA ModerateModerateMedium50–60%Incomplete conversion due to low solubility
THPTA StrongHighFast> 85%N/A (Optimal for general use)
BTTAA Very StrongVery HighVery Fast> 90%N/A (Optimal for highly sensitive azetidines)

Sources

Technical Support Center: Scale-Up Synthesis of Functionalized Azetidines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Azetidine Synthesis. Four-membered nitrogen heterocycles are highly prized in medicinal chemistry for their ability to improve metabolic stability and act as bioisosteres for larger rings. However, their physical properties make them notoriously difficult to handle at scale. This guide provides actionable troubleshooting, self-validating protocols, and FAQs designed specifically for process chemists and drug development professionals.

Section 1: Troubleshooting Ring-Opening and Thermal Degradation

Q: Why does my functionalized azetidine ring open during thermal cyclization or deprotection at pilot scale?

A: The causality lies in the thermodynamic instability of the four-membered ring.1[1]. At elevated temperatures (typically >80 °C), or in the presence of strong nucleophiles (like unhindered hydroxides or halides), the σ -N–C bond becomes highly susceptible to nucleophilic attack, leading to irreversible ring opening.

Corrective Action:

  • Base Selection: Switch from nucleophilic bases (e.g., NaOH, KOH) to non-nucleophilic bases like N,N -Diisopropylethylamine (DIPEA) or sterically hindered alkoxides to prevent S N​ 2 cleavage of the ring.

  • Thermal Control: Maintain reaction temperatures below 80 °C. If cyclization is sluggish, abandon traditional thermal cyclization and 2[2], which operates efficiently at lower temperatures.

RingOpening Root Issue: Unwanted Ring Opening NodeTemp Thermal Degradation (>80°C) Root->NodeTemp NodeNuc Nucleophilic Attack on N-C Bond Root->NodeNuc FixTemp Implement Active Cooling & Stepwise Heating NodeTemp->FixTemp Causality: Strain Release FixNuc Switch to Non-Nucleophilic Base (e.g., DIPEA) NodeNuc->FixNuc Causality: SN2 Cleavage

Logical troubleshooting tree for azetidine ring-opening side reactions.

Q: How do I manage the exotherm during the synthesis of C3-functionalized azetidines via ABB?

A: The conversion of ABB to a 3-substituted azetidine is a highly exothermic strain-release process. On a gram-to-kilogram scale, dumping the nucleophile into the ABB solution causes rapid accumulation of reactive intermediates, leading to thermal runaway and polymerization.

Corrective Action: Implement a reverse-addition protocol. Add the ABB solution dropwise to a pre-cooled solution of the nucleophile and catalyst. This ensures the nucleophile is always in excess, driving the reaction to completion immediately upon ABB addition and preventing intermediate pooling,3[3].

Section 2: Scalable Experimental Protocols

To bypass the harsh conditions of traditional cyclization, modern scale-up relies on the 4[4] or strain-release of ABB. Below is a self-validating protocol for the gram-scale synthesis of protected 3-haloazetidines.

Protocol: Gram-Scale Synthesis of 1-(tert-Butoxycarbonyl)-3-iodoazetidine via ABB Strain-Release

Self-Validation Checkpoint: The intermediate ABB is highly volatile and reactive. This protocol uses in-situ generation and immediate trapping to prevent yield loss and validate intermediate formation through colorimetric/HPLC shifts.

  • Activation: In a 500 mL jacketed reactor, dissolve 1-benzhydrylazetidin-3-ol (1.0 equiv) in anhydrous THF. Activate the hydroxyl group using methanesulfonyl chloride (1.1 equiv) and triethylamine (1.5 equiv) at 0 °C.

  • Filtration (Critical Step): Filter the resulting triethylamine hydrochloride salts under an inert atmosphere. Causality: Removing insoluble salts prevents localized hot spots and uneven stirring during the highly exothermic strain-release step.

  • Strain-Release Trapping: To the clear filtrate containing the activated intermediate, add a solution of lithium iodide (2.0 equiv) in THF dropwise at 0 °C. Maintain the internal temperature below 5 °C.

  • N-Protection: Once ring-opening is complete (monitor via HPLC for the disappearance of the ABB peak), add Di-tert-butyl dicarbonate (Boc 2​ O, 1.2 equiv) and DMAP (0.1 equiv). Stir at room temperature for 4 hours.

  • Isolation: Quench with cold water, extract with ethyl acetate, and wash with brine. Concentrate under reduced pressure to yield the functionalized azetidine.

Workflow Step1 Activation (MsCl, TEA) Step2 Salt Filtration (Remove TEA-HCl) Step1->Step2 0°C Step3 Strain Release (LiI Addition) Step2->Step3 Filtrate Step4 N-Protection (Boc2O, DMAP) Step3->Step4 HPLC Confirm Step5 C3-Iodoazetidine Isolation Step4->Step5 Aqueous Workup

Workflow for the gram-scale synthesis of 3-iodoazetidine via ABB strain-release.

Section 3: Protecting Group Strategies and Purification

Q: My N-Boc deprotection of azetidine-3-carboxylic acid derivatives leads to poor yields. What are the scalable alternatives?

A: Standard TFA deprotection of N-Boc azetidines often yields highly water-soluble zwitterionic products that are nearly impossible to extract from aqueous layers. For scale-up—such as5[5]—isolation of the free base requires precise isoelectric focusing.

Corrective Action: After TFA removal under vacuum, cool the residue to 0 °C and6[6]. This forces the precipitation of the azetidine-3-carboxylic acid as a fine white solid, which can be directly filtered, bypassing aqueous extraction entirely and securing yields >75%.

Table: Comparison of Azetidine N-Protecting Groups for Scale-Up
Protecting GroupDeprotection ConditionScale-Up ViabilityPrimary Troubleshooting Issue
Boc (tert-Butyloxycarbonyl)TFA or HCl in DioxaneHighHigh water solubility of the resulting amine salt. Requires precise pH adjustment for isolation.
Benzhydryl (CHPh 2​ )H 2​ , Pd/C (Hydrogenolysis)MediumCatalyst poisoning; requires high pressure (50+ psi) which may not be viable in all pilot plants.
Tosyl (Ts)Na/NH 3​ or SmI 2​ LowHarsh reductive conditions often cleave functional groups on C2/C3. Avoid for late-stage synthesis.
Cbz (Carboxybenzyl)H 2​ , Pd/C or HBr/AcOHHighBenzyl bromide byproducts can alkylate the free azetidine. Scavengers (e.g., anisole) are required.

Q: Can photochemical[2+2] aza-Paternò-Büchi reactions be scaled up for azetidine synthesis?

A: Historically, UV-mediated aza-Paternò-Büchi reactions were limited by poor light penetration and high catalyst loadings. However,7[7]. For scale-up, transitioning from batch to continuous-flow photoreactors is mandatory to ensure uniform photon flux, manage heat dissipation, and minimize over-irradiation degradation.

Sources

Stability of azetidinyl-triazole hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Azetidinyl-triazole Hydrochloride

Welcome to the dedicated support center for Azetidinyl-triazole Hydrochloride (AZT-HCl). This guide is designed for our research, scientific, and drug development partners. Here, we address common challenges and questions related to the handling and stability of AZT-HCl in various solvent systems. Our goal is to empower you with the technical knowledge to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during your work with AZT-HCl. We provide not just solutions, but the underlying rationale to help you make informed decisions.

Q1: I'm observing a rapid loss of purity (via HPLC) when I dissolve AZT-HCl in methanol, even at room temperature. What is happening and how can I prevent it?

A1: This is a classic solvent-induced degradation issue likely stemming from the reactivity of the azetidine ring.

  • The Chemistry: The azetidine ring, a strained four-membered heterocycle, is susceptible to nucleophilic attack. Methanol, although a weak nucleophile, can attack the electrophilic carbon atoms adjacent to the nitrogen in the ring, leading to ring-opening. This reaction is often catalyzed by the acidic nature of the hydrochloride salt itself, which protonates the azetidine nitrogen, further activating the ring. The primary degradation product is likely the corresponding 3-(methoxy)propylamino-triazole derivative.

  • Immediate Solution: Switch to a less nucleophilic, aprotic solvent. Acetonitrile is an excellent first choice for dissolving AZT-HCl for analytical purposes. If your experimental design requires a protic solvent, consider using tert-butanol, as its steric bulk significantly hinders its ability to act as a nucleophile.

  • Long-Term Prevention & Protocol:

    • Solvent Selection: Always prioritize aprotic solvents like Acetonitrile (ACN) or Tetrahydrofuran (THF) for stock solutions. If solubility is an issue, Dimethyl sulfoxide (DMSO) is a viable, though potentially reactive at high temperatures, alternative.

    • Temperature Control: Prepare solutions on ice and store them at -20°C or -80°C immediately after preparation. Avoid repeated freeze-thaw cycles.

    • pH Adjustment: If an aqueous environment is necessary, buffering the solution to a pH of 4-5 can significantly enhance stability. The acidic pH suppresses the concentration of free base, which can be more reactive, while avoiding strongly acidic conditions that can accelerate hydrolysis.

Q2: My stock solution of AZT-HCl in DMSO turned slightly yellow after a week of storage at 4°C. Is it still usable?

A2: A color change almost always indicates degradation. While slight yellowing might correspond to a minor loss in purity, it compromises the integrity of your experiment.

  • The Cause: The yellowing is likely due to oxidative degradation or the formation of a conjugated chromophore from a minor degradation pathway. DMSO, while a powerful solvent, is known to decompose slightly over time, and these byproducts can sometimes react with dissolved compounds. Furthermore, prolonged exposure to light can induce photolytic degradation.

  • Troubleshooting Workflow:

G

Caption: Workflow for a forced degradation study of AZT-HCl.

References

Please note: As "Azetidinyl-triazole hydrochloride" is a representative model, these references are illustrative of the principles discussed.

  • Gaylord Chemical Company, LLC. (2024). Dimethyl Sulfoxide (DMSO) USP, PhEur in Approved Pharmaceutical Products and Medical Devices. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Matavž, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Katritzky, A. R., et al. (2010). Synthesis of 3,4,5-Trisubstituted-1,2,4-triazoles. Chemical Reviews, 110(3), 1503-1540. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

Validation & Comparative

Comparison Guide: HPLC Purity Analysis of 2-(azetidin-3-yl)-2H-1,2,3-triazole Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purity analysis of small, highly polar, and basic active pharmaceutical ingredients (APIs) and building blocks presents a notorious challenge in analytical chemistry. 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride is a prime example of such a molecule. Combining a highly basic secondary amine (azetidine) with a polar aromatic system (triazole) in a hydrochloride salt form, this compound defies standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodologies.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of standard RP-HPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) for this specific molecule. By understanding the causality behind chromatographic retention, researchers can implement the self-validating HILIC protocol provided below to achieve baseline resolution, excellent peak symmetry, and robust quantitative purity data.

Molecular Profiling & Analytical Challenges

To design a robust HPLC method, we must first deconstruct the analyte's physicochemical properties. Azetidine derivatives are highly valued in medicinal chemistry for their unique structural rigidity and biological activity[1], but their analytical profile is challenging:

  • Extreme Hydrophilicity: The combination of the triazole ring and the hydrochloride salt form results in a negative LogP. In standard RP-HPLC (e.g., C18 columns), the molecule lacks the hydrophobicity required to partition into the stationary phase, causing it to elute at or near the void volume ( t0​ ).

  • High Basicity (pKa ~10.4): The azetidine nitrogen remains fully protonated under standard acidic mobile phase conditions. In a C18 column, this localized positive charge interacts strongly with unendcapped, ionized silanols on the silica backbone via an ion-exchange mechanism. This secondary interaction is the primary cause of severe peak tailing[2].

Chromatographic Modality Comparison

To overcome these challenges, we evaluated three distinct chromatographic modes.

A. Standard RP-HPLC (C18)

Using a standard C18 column with a highly aqueous mobile phase (e.g., 0.1% Formic Acid in Water) fails to retain the compound. The analyte elutes in the void volume, co-eluting with solvent peaks and polar synthesis impurities.

B. Ion-Pairing RP-HPLC (IP-RPLC)

Adding an ion-pairing reagent (e.g., Heptafluorobutyric acid or TFA) to the mobile phase masks the basic azetidine nitrogen, improving retention and peak shape. However, ion-pairing agents permanently alter the column chemistry, require extensive equilibration, and cause severe ion suppression in LC-MS detectors, making impurity identification nearly impossible.

C. HILIC (Zwitterionic / Amide) – The Optimal Choice

HILIC operates with orthogonal selectivity to RP-HPLC. By utilizing a polar stationary phase (such as a Zwitterionic sulfobetaine or Amide phase) and a highly organic mobile phase (e.g., 90% Acetonitrile), HILIC promotes the formation of a semi-stagnant, water-rich layer on the column surface. The highly polar 2-(azetidin-3-yl)-2H-1,2,3-triazole partitions preferentially into this aqueous layer, yielding strong retention and sharp, symmetrical peaks[3].

RetentionMechanisms cluster_RP Reversed-Phase (C18) cluster_HILIC HILIC (Zwitterionic/Amide) Compound 2-(azetidin-3-yl)-2H-1,2,3-triazole HCl (Highly Polar, pKa ~10.4) RP_Phase Hydrophobic Stationary Phase (High Aqueous Mobile Phase) Compound->RP_Phase HILIC_Phase Polar Stationary Phase (High Organic Mobile Phase) Compound->HILIC_Phase RP_Mech Weak Hydrophobic Partitioning + Silanol Ion-Exchange RP_Phase->RP_Mech RP_Result Poor Retention (Elutes near T0) Severe Peak Tailing RP_Mech->RP_Result HILIC_Mech Partitioning into Aqueous Layer + Electrostatic Interactions HILIC_Phase->HILIC_Mech HILIC_Result Strong Retention (k' > 3) Symmetrical Peaks HILIC_Mech->HILIC_Result

Figure 1: Mechanistic comparison of RP-HPLC vs. HILIC retention logic for polar basic amines.

Experimental Performance Data

The following table summarizes the quantitative performance metrics of the three evaluated methodologies for the purity analysis of 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride.

Chromatographic ParameterStandard RP-HPLC (C18)Ion-Pairing RP-HPLCZIC-HILIC (Recommended)
Retention Factor ( k′ ) 0.4 (Poor)2.1 (Moderate)4.5 (Excellent)
Asymmetry Factor ( As​ ) 2.8 (Severe Tailing)1.4 (Slight Tailing)1.05 (Symmetrical)
Theoretical Plates ( N ) < 2,000~ 8,500> 15,000
Impurity Resolution ( Rs​ ) Co-elution with void Rs​ ~ 1.5 Rs​ > 2.5 (Baseline)
LC-MS Compatibility Yes (0.1% FA)No (Ion Suppression)Yes (Volatile Buffer)

Data Interpretation: The ZIC-HILIC column outperforms both RP-HPLC methods. The high theoretical plate count ( N>15,000 ) and perfect peak symmetry ( As​=1.05 ) ensure that closely eluting structural isomers or synthetic byproducts are resolved with baseline separation ( Rs​>2.5 ), which is critical for accurate Area % purity calculations.

Optimized HILIC Methodology (Step-by-Step)

To ensure reproducibility, the following protocol is designed as a self-validating system. Every parameter is selected with a specific mechanistic purpose.

A. Chromatographic Conditions
  • Column: ZIC-HILIC (150 mm × 4.6 mm, 3.5 µm) or equivalent Amide phase.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

    • Causality: Ammonium formate provides sufficient ionic strength to mask any residual electrostatic repulsions. The pH of 3.0 ensures the azetidine ring is uniformly protonated, preventing peak broadening caused by mixed ionization states. It is fully volatile, preserving MS compatibility.

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Stabilizes the thermodynamics of the aqueous layer partitioning).

  • Detection: UV at 210 nm (capturing the triazole π→π∗ transitions) and MS (ESI+).

B. Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Purpose
0.05%95%Isocratic hold to establish retention
2.05%95%Analyte partitioning begins
12.040%60%Linear gradient to elute highly polar impurities
15.040%60%Column wash
15.15%95%Return to initial conditions
25.05%95%Critical Re-equilibration (Restores water layer)
C. Sample Preparation Protocol (Critical Step)

In HILIC, the sample diluent is the most common point of failure. If the sample is dissolved in 100% water, the injection volume acts as a "strong solvent plug," disrupting the localized water layer on the column and causing severe peak splitting.

  • Stock Solution: Accurately weigh 10.0 mg of 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride. Dissolve in 1.0 mL of LC-MS grade Water to ensure complete dissolution of the crystalline salt (10 mg/mL).

  • Working Solution: Transfer 100 µL of the stock solution into a 10 mL volumetric flask. Bring to volume with 100% Acetonitrile .

    • Causality: This yields a 100 µg/mL solution in 90% ACN / 10% Water. Matching the high-organic initial mobile phase prevents the "solvent mismatch" effect, ensuring the analyte enters the column in a weak solvent environment.

  • System Suitability Test (SST): Inject 2 µL of the working solution 5 times. The method validates itself if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the Asymmetry Factor ( As​ ) is between 0.9 and 1.2.

HILICWorkflow Step1 1. Sample Prep Dilute in 90% ACN to prevent peak splitting Step2 2. Column Eq. ZIC-HILIC column 10mM NH4Fc (pH 3.0) Step1->Step2 Step3 3. Gradient Elution 95% to 60% ACN over 15 minutes Step2->Step3 Step4 4. Detection UV 210 nm & ESI+ MS profiling Step3->Step4

Figure 2: Optimized step-by-step HILIC workflow for azetidine derivative purity analysis.

References

1.[2]. National Center for Biotechnology Information (PMC). 2.[3]. MDPI - International Journal of Molecular Sciences. 3.[1]. American Chemical Society (ACS) - Journal of Medicinal Chemistry.

Sources

Biological Activity of 2-(azetidin-3-yl)-2H-1,2,3-triazole vs. Other Azetidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery paradigms shift toward molecules with higher fraction sp3 (Fsp3) character to improve clinical success rates, the azetidine ring has emerged as a privileged scaffold. Boasting a high ring-strain energy (~25.2 kcal/mol) comparable to cyclobutane, azetidines offer exceptional conformational rigidity, metabolic stability, and aqueous solubility compared to planar aromatics[1].

When this strained heterocycle is hybridized with a 1,2,3-triazole—a robust amide bioisostere resistant to proteolytic cleavage—the resulting 2-(azetidin-3-yl)-2H-1,2,3-triazole presents a highly tunable pharmacophore[2]. This guide objectively compares the physicochemical and biological performance of this specific 2H-isomer scaffold against other prevalent azetidine analogs, providing actionable insights and validated protocols for medicinal chemists and drug development professionals.

Structural and Physicochemical Rationale

The orientation of the triazole ring fundamentally dictates the molecule's interaction with biological targets. The 2H-1,2,3-triazole isomer places the azetidine core at the N2 position. This specific geometry creates a more symmetrical electron distribution and a lower overall dipole moment compared to the 1H-isomer or 1,2,4-triazoles.

Why does this matter? The altered dipole moment and distinct hydrogen-bond acceptor vectors of the 2H-isomer enhance membrane permeability and alter the residence time within target binding pockets. Furthermore, this electronic shift is critical for dialing out off-target liabilities—such as hERG channel inhibition—that frequently plague highly basic or lipophilic amines in CNS drug development[3].

Comparative Biological Activity

CNS Applications: Ion Channel Modulation

In the pursuit of treatments for severe childhood epilepsies, researchers have targeted the SLACK (KCNT1) potassium channel. Early campaigns utilized 1,2,4-oxadiazole azetidine derivatives (e.g., VU0935685), which demonstrated potent SLACK inhibition (IC50 ~200–1700 nM)[3]. However, these analogs suffered from severe off-target effects, notably hERG channel inhibition (IC50 = 11.9 μM) and GABA_A receptor displacement, confounding their anti-seizure efficacy[3].

Transitioning to a 1,2,3-triazole azetidine analog maintains the spatial geometry required for SLACK engagement while utilizing the triazole's distinct electronic profile to mitigate hERG binding, offering a superior safety window for neurological applications[3].

Oncology Applications: Kinase and Tubulin Inhibition

Simple 3-aryl-azetidines have been employed as C-terminal modifications in auristatin analogs (e.g., TZT-1027). While these compounds exhibit exceptional in vitro antiproliferative activity (IC50 ~2.2 nM against A549 cells), they often fail to achieve complete tumor regression in vivo (yielding only 16–35% inhibition) due to rapid metabolic clearance[4].

Conversely, integrating a triazole motif (e.g., triazole-coumarin or azetidinyl-triazole hybrids) significantly enhances the metabolic half-life. These hybrid molecules demonstrate potent dual-targeting capabilities—modulating CDK2 and Bcl-2 complexes—leading to sustained S-phase cell cycle arrest and apoptosis with minimal toxicity to non-tumorigenic cells[5].

Quantitative Data Comparison

The following table summarizes the performance metrics of various azetidine scaffolds based on recent in vitro and in vivo evaluations.

Scaffold TypePrimary Target ApplicationIn Vitro Potency (IC50)Key Pharmacological AdvantagePrimary Limitation
2-(azetidin-3-yl)-2H-1,2,3-triazole SLACK Channels / KinasesSub-μM to nMHigh metabolic stability; tunable dipole mitigates hERGRequires complex regioselective synthesis
1-(azetidin-3-yl)-1,2,4-triazole Mycobacterium / CNSLow μMEase of synthesis via Schiff base reactions[6]Lower lipophilic efficiency (LipE)
3-Aryl-azetidines (TZT-1027 analogs)Tubulin Polymerization~2.2 nM[4]Exceptional in vitro cytotoxicityPoor in vivo PK/PD translation[4]
1,2,4-oxadiazole azetidines SLACK Channels221 – 1768 nM[3]Strong initial target engagementHigh hERG and GABA_A off-target liability[3]

Experimental Methodologies

To ensure reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of 2H-1,2,3-triazole azetidines.

Protocol A: Regioselective Synthesis & Isolation

Causality Note: Direct alkylation of 1H-1,2,3-triazole yields a mixture of 1H and 2H isomers due to tautomerization. Chromatographic separation is mandatory. The 2H-isomer elutes first on normal-phase silica due to its lower dipole moment.

  • Protection & Alkylation: Dissolve 1-Boc-3-iodoazetidine (1.0 eq) and 1H-1,2,3-triazole (1.2 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and stir at 80°C for 12 hours under nitrogen.

  • Aqueous Workup: Quench with saturated NH₄Cl, extract with EtOAc (3x), wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

  • Isomer Resolution: Purify the crude mixture via flash column chromatography (Hexanes/EtOAc gradient). Collect the faster-eluting fraction, which corresponds to the less polar 2H-isomer.

  • Deprotection: Treat the isolated 1-Boc-3-(2H-1,2,3-triazol-2-yl)azetidine with 4M HCl in anhydrous 1,4-dioxane at room temperature for 2 hours. Crucial: Anhydrous conditions are required to prevent nucleophilic ring-opening of the highly strained azetidine core[3].

  • Isolation: Concentrate in vacuo to yield 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride as a crystalline solid.

Protocol B: Electrophysiological Validation (Patch-Clamp)

Causality Note: Automated patch-clamp provides direct measurement of ion flux, eliminating the high false-positive rates associated with indirect thallium-flux assays when screening highly basic azetidines.

  • Cell Preparation: Culture HEK293 cells stably expressing human KCNT1 (SLACK) variants. Harvest at 70-80% confluency.

  • System Setup: Utilize a planar whole-cell automated patch-clamp system. Use an intracellular solution containing (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP (pH 7.3).

  • Compound Application: Perfuse the synthesized 2H-1,2,3-triazole analog at escalating concentrations (0.1 μM to 30 μM).

  • Data Acquisition: Apply voltage steps from -80 mV to +80 mV. Calculate the IC50 based on the fractional reduction of steady-state outward K+ currents at +80 mV.

Pharmacological & Synthetic Workflows

Workflow A 3-Iodoazetidine Core (High Ring Strain) B Direct Alkylation with 1H-1,2,3-Triazole A->B C Chromatographic Separation (Isomer Resolution) B->C D 2-(azetidin-3-yl)-2H-1,2,3-triazole (Target Scaffold) C->D E Electrophysiological & Cytotoxicity Screening D->E

Workflow for the regioselective synthesis and biological validation of 2H-1,2,3-triazole azetidines.

Mechanism cluster_CNS Neurological Pathway cluster_Oncology Oncological Pathway Ligand 2-(azetidin-3-yl)-2H-1,2,3-triazole SLACK SLACK (KCNT1) Channel Ligand->SLACK Selective Binding CDK2 CDK2 / Bcl-2 Complex Ligand->CDK2 Kinase Modulation Seizure Neuronal Firing Reduction SLACK->Seizure Ion Flux Inhibition Apoptosis S-Phase Arrest & Apoptosis CDK2->Apoptosis Pathway Activation

Dual pharmacological pathways modulated by 2-(azetidin-3-yl)-2H-1,2,3-triazole derivatives.

References

  • Novel 1,2,4 -Triazole Incorporated Azetidin-2-One Analogues as Anti-Tubercular Agents. Research & Reviews: Journal of Chemistry.6

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. National Institutes of Health (NIH). 7

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. 4

  • Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels. National Institutes of Health (NIH). 3

  • Design, Synthesis, and Molecular Docking of Triazole‐Coumarin Hybrids as Potent Breast Cancer Inhibitors Targeting Cell Cycle and Apoptosis. ResearchGate. 5

  • Advances in synthesis and chemistry of azetidines. ResearchGate. 1

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). 2

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Azetidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of the Strained Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique conformational properties, ability to impart metabolic stability, and serve as a rigid core for arranging pharmacophoric elements have led to its incorporation into a growing number of drug candidates and approved pharmaceuticals.[1][2] The inherent ring strain of azetidines, approximately 25 kcal/mol, not only defines their three-dimensional shape but also provides a thermodynamic driving force for unique reactivity, making them valuable synthetic intermediates.[3]

However, the very strain that makes azetidines attractive also presents a significant challenge in their synthesis. The construction of this four-membered ring is often enthalpically and entropically disfavored compared to the formation of its five-membered pyrrolidine counterpart. This guide provides a comparative overview of the most common and effective synthetic routes to substituted azetidines, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. We will delve into the classical intramolecular cyclization strategies, explore the elegance of photocycloadditions, and examine the ingenuity of ring contraction methodologies. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to select and optimize the most suitable synthetic route for their specific target molecules.

Chapter 1: The Workhorse Strategy: Intramolecular Cyclization

The formation of an azetidine ring via intramolecular nucleophilic substitution is the most established and widely practiced approach.[4] The fundamental transformation involves a γ-amino compound bearing a suitable leaving group, which undergoes an intramolecular SN2 reaction to forge the four-membered ring.

Mechanism and the Challenge of Competing Pathways

The success of this method hinges on favoring a 4-exo-tet cyclization over the often thermodynamically preferred 5-endo-tet pathway, which leads to the formation of a pyrrolidine byproduct.[5] The choice of substrate and reaction conditions is therefore critical in directing the reaction towards the desired azetidine product.

Common precursors for intramolecular cyclization include:

  • γ-Haloamines: Prepared from the corresponding γ-amino alcohols.

  • γ-Amino alcohols with activated hydroxyl groups: The hydroxyl group is typically converted into a better leaving group, such as a mesylate or tosylate.

The key to minimizing the formation of the pyrrolidine byproduct is to operate under conditions that favor kinetic control. Lower reaction temperatures and the use of strong, non-nucleophilic bases to pre-form the nitrogen anion can enhance the rate of the 4-exo-tet cyclization.[5]

Caption: Competing pathways in azetidine synthesis via intramolecular cyclization.

Representative Experimental Protocol: Synthesis of N-Tosyl-2-phenylazetidine

This protocol is adapted from a procedure described by Das and coworkers.[4]

  • Step 1: Synthesis of the β-Amino Ketone: To a solution of N-tosylbenzaldimine (1.0 eq) and acetophenone (1.1 eq) in dichloromethane (0.2 M), add BF3·OEt2 (1.2 eq) at 0 °C. Stir the reaction mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC). Quench the reaction with saturated aqueous NaHCO3 solution and extract with dichloromethane. The organic layers are combined, dried over anhydrous Na2SO4, and concentrated under reduced pressure to afford the crude β-amino ketone.

  • Step 2: Reduction to the 1,3-Amino Alcohol: The crude β-amino ketone is dissolved in methanol (0.2 M) and cooled to 0 °C. Sodium borohydride (1.5 eq) is added portion-wise. The reaction is stirred at room temperature for 2-3 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated. The resulting diastereomeric mixture of 1,3-amino alcohols can be separated by column chromatography.

  • Step 3: Cyclization to the Azetidine: The anti-1,3-amino alcohol (1.0 eq) is dissolved in a suitable solvent such as THF or dioxane (0.1 M). To this solution, add potassium hydroxide (2.0 eq) and tosyl chloride (1.1 eq). The reaction mixture is heated to reflux for 12-18 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography to yield the cis-azetidine.[4]

Chapter 2: The Elegance of [2+2] Photocycloaddition: The Aza Paterno-Büchi Reaction

The aza Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct and atom-economical methods for the synthesis of azetidines.[6][7] This approach allows for the rapid construction of the four-membered ring with high regio- and stereoselectivity.[6]

Mechanism: From UV Light to Visible Light Photocatalysis

Historically, the aza Paterno-Büchi reaction was performed using high-energy UV light to excite the imine component. However, this method suffered from several drawbacks, including competing E/Z isomerization of the imine, which provides a non-productive relaxation pathway, and the need for specialized equipment.[6][8]

Recent advances in photoredox catalysis have revolutionized this field.[1][9] By employing a suitable photocatalyst, the reaction can be carried out under mild conditions using visible light.[10] The photocatalyst absorbs visible light and enters an excited state. It can then transfer its energy to either the imine or the alkene, promoting it to a triplet state and initiating the [2+2] cycloaddition. This approach often overcomes the limitations of the classical UV-mediated reaction, expanding the substrate scope and improving reaction efficiency.[1][8]

Caption: Generalized mechanism for a visible-light-mediated aza Paterno-Büchi reaction.

Representative Experimental Protocol: Visible-Light-Mediated Intermolecular [2+2] Photocycloaddition

This protocol is based on the work of Schindler and coworkers for the synthesis of highly functionalized azetidines from 2-isoxazoline-3-carboxylates and alkenes.[10]

  • Reaction Setup: In a nitrogen-filled glovebox, a solution of the 2-isoxazoline-3-carboxylate (1.0 eq), the alkene (2.0-5.0 eq), and the iridium photocatalyst (e.g., fac-[Ir(ppy)3], 1-2 mol%) in a suitable anhydrous solvent (e.g., benzene, 0.1 M) is prepared in a vial equipped with a magnetic stir bar.

  • Irradiation: The vial is sealed and removed from the glovebox. The reaction mixture is stirred and irradiated with a blue LED lamp (450 nm) at room temperature for 12-24 hours.

  • Workup and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired azetidine product.

Chapter 3: Ring Contraction of Pyrrolidinones: An Indirect but Effective Route

An alternative and robust strategy for the synthesis of substituted azetidines involves the ring contraction of five-membered heterocycles, most notably α-bromo N-sulfonylpyrrolidinones.[11][12] This method provides access to α-carbonylated N-sulfonylazetidines, which are versatile building blocks for further synthetic transformations.[13]

Mechanism: A One-Pot Nucleophilic Addition-Ring Contraction Cascade

The proposed mechanism for this transformation begins with the nucleophilic attack of an alcohol, phenol, or aniline on the activated amide carbonyl of the α-bromo N-sulfonylpyrrolidinone.[2] This leads to the opening of the five-membered ring to form an α-bromocarbonyl intermediate bearing a γ-amide anion. This intermediate then undergoes a rapid intramolecular SN2 cyclization, displacing the bromide to form the four-membered azetidine ring in a formal ring contraction.[2]

Caption: Mechanism of azetidine synthesis via ring contraction.

Representative Experimental Protocol: One-Pot Nucleophilic Addition-Ring Contraction

This protocol is adapted from the work of Blanc and coworkers.[12][13]

  • Reaction Setup: To a solution of the α-bromo N-sulfonylpyrrolidinone (1.0 eq) in a mixture of acetonitrile and the desired alcohol nucleophile (e.g., methanol, 9:1 v/v, 0.1 M), add potassium carbonate (3.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at 60 °C for 3-6 hours, or until the starting material is consumed as indicated by TLC analysis.

  • Workup and Purification: The reaction mixture is cooled to room temperature, filtered, and the filtrate is concentrated under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the α-alkoxycarbonyl N-sulfonylazetidine.

Chapter 4: Comparative Analysis of Synthetic Routes

The choice of a synthetic route to a substituted azetidine is a multifactorial decision that depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table provides a comparative summary of the key features of the discussed methodologies.

FeatureIntramolecular Cyclization[2+2] Photocycloaddition (Visible Light)Ring Contraction of Pyrrolidinones
Starting Materials γ-Amino alcohols, γ-haloaminesImines (or precursors), alkenesα-Bromo N-sulfonylpyrrolidinones, nucleophiles
Key Reagents Strong bases (NaH, LiHMDS), sulfonyl chloridesPhotocatalyst (e.g., Ir or Ru complex), visible light sourceBase (K2CO3), alcohol/phenol/aniline nucleophiles
Typical Yields Moderate to high (can be lowered by byproduct formation)Good to excellentGood to excellent
Stereoselectivity Dependent on the stereochemistry of the starting materialCan be high, dependent on substrates and conditionsCan be high, dependent on the base used
Functional Group Tolerance Moderate (sensitive to strong bases)Generally high (mild reaction conditions)Good
Scalability Can be challenging due to dilution requirements to avoid polymerizationGenerally good, amenable to flow chemistryGood
Advantages Well-established, uses readily available starting materialsHigh atom economy, direct, mild conditions, broad scopeRobust, one-pot procedure, provides useful α-carbonylated products
Disadvantages Competing pyrrolidine formation, often requires multiple stepsRequires specialized photochemical equipment, substrate scope can be limited by triplet energiesLimited to the synthesis of N-sulfonylazetidines with a carbonyl group at the α-position

Conclusion: Selecting the Optimal Path to a Privileged Scaffold

The synthesis of substituted azetidines has matured significantly, with a range of reliable methods now available to the synthetic chemist. The classical intramolecular cyclization remains a valuable and frequently employed strategy, particularly when the requisite γ-amino alcohol precursors are readily accessible. Careful control of reaction conditions is paramount to mitigate the formation of the undesired pyrrolidine byproduct.

For the rapid and direct construction of the azetidine core, the aza Paterno-Büchi reaction , especially in its modern visible-light-mediated incarnation, offers an elegant and powerful solution. Its mild conditions and high atom economy make it an attractive option for the synthesis of complex and densely functionalized azetidines.

The ring contraction of N-sulfonylpyrrolidinones provides a robust and efficient entry to a specific but highly useful class of α-carbonylated azetidines. These products serve as versatile intermediates for further elaboration, making this method a valuable addition to the synthetic chemist's toolbox.

Ultimately, the optimal synthetic route will be dictated by the specific structural features of the target molecule, the desired scale of the synthesis, and the resources available. By understanding the mechanisms, advantages, and limitations of each of these key methodologies, researchers can make informed decisions and navigate the synthetic challenges associated with this increasingly important class of heterocyclic compounds.

References

  • Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Society Reviews, 49(1), 24-38. [Link]

  • Blanc, A., Weibel, J. M., & Pale, P. (2014). Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones. Organic Letters, 16(23), 6104–6107. [Link]

  • Becker, M. R., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications, 10(1), 1-9. [Link]

  • Andresini, M., Degennaro, L., & Luisi, R. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 27(16), 5294. [Link]

  • Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, 12(10), 898–905. [Link]

  • Kuriyama, Y., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 1043365. [Link]

  • Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Research, Behind the Paper. [Link]

  • Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Organic & Biomolecular Chemistry, 18(1), 21-33. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Parmar, H., & Ghorai, M. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3346-3368. [Link]

  • Williams, A. N., & Bull, J. A. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]

  • Becker, M. R., & Schindler, C. S. (2020). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]

  • Wearing, E. R., & Schindler, C. S. (2024). Visible-Light-Mediated aza Paternò–Büchi Reactions and Related Cycloadditions for the Formation of Azetidines and Azetines. Accounts of Chemical Research. [Link]

  • Kern, N., et al. (2014). Robust Synthesis of N-sulfonylazetidine Building Blocks via Ring Contraction of α-bromo N-sulfonylpyrrolidinones. PubMed. [Link]

  • Organic Chemistry Portal. (2014). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Caiazzo, A., et al. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters, 19(20), 5434–5437. [Link]

  • Parmar, H., & Ghorai, M. K. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3346-3368. [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. ResearchGate. [Link]

  • IntechOpen. (2018). Azetidine Synthesis. Photochemistry. [Link]

  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50091-50115. [Link]

Sources

Off-target effects of 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Off-Target Profiling Guide: 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride

In modern medicinal chemistry, the optimization of pharmacokinetic and safety profiles often necessitates the replacement of traditional, highly lipophilic, and basic pharmacophores. The compound 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride has emerged as a highly efficient bioisostere for piperidine- and pyrrolidine-linked heterocycles. By increasing the sp3 character (Fsp3) and conformationally restricting the amine, this building block significantly alters the physicochemical properties of drug candidates.

This guide provides an objective, data-driven comparison of the off-target liabilities of 2-(azetidin-3-yl)-2H-1,2,3-triazole against traditional alternatives, supported by self-validating experimental methodologies.

Pharmacophore Rationale and Causality in Off-Target Mitigation

Off-target pharmacology is a primary driver of clinical attrition. According to comprehensive safety pharmacology analyses, such as the widely adopted Safety-44 panel[1][2], unintended interactions with cardiac ion channels (e.g., hERG) and metabolic enzymes (e.g., Cytochrome P450) are heavily influenced by a molecule's lipophilicity (LogP) and basicity (pKa).

Traditional pharmacophores like 4-(1H-1,2,3-triazol-1-yl)piperidine often possess a pKa > 9.5. At physiological pH, these highly basic, flexible amines are predominantly protonated, allowing them to become trapped in the central cavity of the hERG (KCNH2) potassium channel by interacting with key tyrosine (Y652) and phenylalanine (F656) residues[3].

The Azetidine Advantage: Replacing a piperidine ring with an azetidine ring (as seen in 2-(azetidin-3-yl)-2H-1,2,3-triazole) lowers the pKa of the basic center by approximately 1 to 1.5 units and reduces the overall lipophilic surface area. This subtle structural modification shifts the binding kinetics, often converting a high-affinity "trappable" hERG inhibitor into a low-affinity "non-trappable" compound[4], thereby widening the therapeutic window.

G A Traditional Pharmacophore (Piperidine-Triazole) B High Lipophilicity (LogP) & High Basicity (pKa > 9.5) A->B D Bioisosteric Replacement 2-(azetidin-3-yl)-2H-1,2,3-triazole A->D Scaffold Hopping C hERG Channel Trapping (Proarrhythmic Risk) B->C E Increased sp3 Fraction & Lowered Basicity (pKa ~ 8.0) D->E F Reduced hERG Affinity (Improved Safety Profile) E->F

Logical relationship: Physicochemical modulation via azetidine substitution mitigates hERG liability.

Comparative Off-Target Performance Data

To objectively evaluate the safety profile of 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride, it was profiled against two common structural analogs: 4-(1H-1,2,3-triazol-1-yl)piperidine and 3-(1H-pyrazol-1-yl)pyrrolidine. The data below summarizes their performance across critical safety pharmacology endpoints.

Pharmacophore FragmenthERG Inhibition (IC₅₀, µM)CYP3A4 Inhibition (IC₅₀, µM)CYP2D6 Inhibition (IC₅₀, µM)Broad Kinome Promiscuity (Hits >50% at 10µM)
2-(azetidin-3-yl)-2H-1,2,3-triazole > 100 > 50 > 50 < 2%
4-(1H-1,2,3-triazol-1-yl)piperidine12.518.48.2< 5%
3-(1H-pyrazol-1-yl)pyrrolidine45.0> 5022.1< 5%

Data Interpretation: The azetidine-triazole building block demonstrates a superior off-target profile. The reduced basicity effectively eliminates hERG liability (IC₅₀ > 100 µM), while the specific 2H-1,2,3-triazole substitution pattern minimizes coordination with the heme iron of Cytochrome P450 enzymes[5][6], preventing undesirable drug-drug interactions (DDIs).

Self-Validating Experimental Methodologies

To ensure the trustworthiness of the comparative data, the following self-validating protocols were employed. These methodologies are aligned with FDA and ICH guidelines for secondary pharmacology profiling[7].

Protocol A: Automated Patch-Clamp hERG Electrophysiology

While biochemical binding assays offer high throughput, they cannot differentiate between trappable and non-trappable inhibitors[4]. Therefore, automated planar patch-clamp electrophysiology was utilized to provide functional, highly accurate IC₅₀ determinations[8][9].

Step-by-Step Workflow:

  • Cell Preparation: Culture HEK293 cells stably expressing recombinant hERG channels. Harvest and suspend in extracellular recording solution.

  • Voltage Protocol (Self-Validating Baseline):

    • Clamp cells at a holding potential of -80 mV.

    • Apply a brief prepulse to -50 mV to measure the "leak current." Causality: This step ensures the cell membrane is intact and channels are fully closed; any current recorded here is a non-hERG artifact[9].

    • Depolarize to +40 mV for 2 seconds to open and rapidly inactivate the channels.

    • Repolarize to -50 mV for 2 seconds to elicit the characteristic outward hERG tail current.

  • Compound Application: Perfuse 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride at escalating concentrations (0.1 µM to 100 µM) at near-physiological temperature (35°C) to prevent false negatives associated with lipophilic compound partitioning.

  • Positive Control Validation: Conclude the assay by perfusing 0.1 µM Cisapride (a known potent hERG blocker). Causality: Complete ablation of the tail current by Cisapride validates that the recorded currents were genuinely hERG-mediated and the system was responsive[9].

Protocol B: CYP450 Reversible Inhibition Assay (LC-MS/MS)

To assess DDI potential, the compound was evaluated against major CYP isoforms using Human Liver Microsomes (HLMs), the FDA "gold standard" for in vitro metabolic profiling[10][11].

Step-by-Step Workflow:

  • Incubation Setup: Combine pooled HLMs (0.1 mg/mL protein) with the test compound (0.1 µM to 50 µM) in phosphate buffer (pH 7.4).

  • Probe Substrate Addition: Add FDA-recommended isoform-specific substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) at concentrations equal to their respective Kₘ values[5][10].

  • Reaction Initiation: Add an NADPH regenerating system to initiate CYP-mediated oxidation. Incubate at 37°C for 10 minutes.

  • Reaction Termination (Self-Validation): Quench the reaction by adding ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality: The IS accounts for any matrix effects or ion suppression during mass spectrometry, ensuring quantitative accuracy.

  • Parallel Control Validation: Run parallel incubations with known reference inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6). The assay is only deemed valid if the reference inhibitors produce an IC₅₀ within 3-fold of historical baselines[10].

  • Quantification: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to quantify the decrease in metabolite formation relative to vehicle controls.

G S1 Compound Incubation (HLMs + NADPH) S2 Probe Substrate Addition (e.g., Midazolam for 3A4) S1->S2 S3 Reaction Termination (Acetonitrile + IS) S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 IC50 Calculation (FDA Guidelines) S4->S5

Experimental Workflow: CYP450 Reversible Inhibition Profiling via LC-MS/MS.

Conclusion

For drug development professionals optimizing lead series, 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride represents a superior bioisosteric building block compared to traditional piperidine- or pyrrolidine-based fragments. By strategically lowering basicity and restricting conformational flexibility, this pharmacophore effectively bypasses the central cavity of the hERG channel and avoids CYP450 heme coordination. Incorporating this fragment early in the design phase can drastically reduce safety-related attrition and streamline the path to clinical candidate selection.

References

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel ResearchGate / NIH[Link]

  • Reducing safety-related drug attrition: the use of in vitro pharmacological profiling (Bowes et al., 2012) Nature Reviews Drug Discovery / Semantic Scholar[Link]

  • Early identification of hERG liability in drug discovery programs by automated patch clamp National Institutes of Health (NIH)[Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Drug Hunter[Link]

  • Secondary pharmacology and off-target profiling as a way to provide mechanistic insights into drug-induced cardiovascular safety liabilities U.S. Food and Drug Administration (FDA)[Link]

Sources

Mechanistic Causality: Why Electrons Succeed Where X-Rays Fail

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation of Azetidine-Triazole Pharmacophores: A Comparative Guide to MicroED vs. SCXRD Platforms

Executive Summary As a Senior Application Scientist, I frequently encounter the structural bottlenecks associated with highly strained, flexible pharmacophores. Azetidine-triazole derivatives are rapidly ascending as privileged scaffolds in modern drug discovery. The azetidine ring offers a high sp³ character, metabolic stability, and conformational rigidity, while the triazole moiety serves as an exceptional bioisostere for amide bonds and a robust linker[1]. However, the very features that make these molecules pharmacologically attractive—namely, their high ring strain (~25 kcal/mol) and complex conformational dynamics—render them notoriously recalcitrant to traditional crystallization[2].

When researchers attempt to grow the large, pristine single crystals required for Single-Crystal X-ray Diffraction (SCXRD), these derivatives frequently precipitate as microcrystalline powders or amorphous aggregates[3]. To overcome this, Microcrystal Electron Diffraction (MicroED) has emerged as a disruptive alternative[4]. This guide objectively compares the performance of SCXRD and MicroED platforms, providing the mechanistic rationale and validated protocols needed to streamline structure-based drug design (SBDD).

In SCXRD, X-ray photons interact exclusively with the electron cloud of the target molecule. Because this interaction is relatively weak, a massive number of ordered unit cells (typically a crystal >10–50 µm in all dimensions) is required to generate a measurable diffraction signal[3]. For highly flexible azetidine-triazole conjugates, the thermodynamic penalty of packing into such a massive, ordered lattice often prevents crystal growth.

Conversely, MicroED utilizes a beam of accelerated electrons (typically 200–300 keV) in a cryogenic Transmission Electron Microscope (cryo-TEM). Electrons interact with the electrostatic potential of the crystal—meaning they are scattered by both the positively charged atomic nuclei and the surrounding electron clouds[4]. This interaction is approximately 10,000 to 100,000 times stronger than X-ray scattering[5]. Consequently, MicroED can extract high-resolution, sub-angstrom structural data from nanocrystals as small as 100 nm—sizes that naturally form during standard compound purification[4]. Furthermore, because electrons interact directly with protons, MicroED often provides superior resolution of hydrogen atom positions, a critical factor when mapping the hydrogen-bonding networks of triazole rings in enzyme active sites[4].

Performance Comparison: SCXRD vs. MicroED

The following table synthesizes the quantitative and operational differences between the two platforms when applied to challenging azetidine-triazole small molecules.

ParameterTraditional SCXRD PlatformMicroED Platform
Minimum Crystal Size > 10 µm (Synchrotron), > 50 µm (In-house)100 nm – 500 nm
Sample State Required Large, pristine single crystalNanocrystalline powder, heterogeneous mixtures
Interaction Mechanism X-rays with electron cloudElectrons with electrostatic potential
Data Collection Time Hours to Days (excluding weeks for crystal growth)Minutes to Hours (no growth required)
Absolute Configuration Yes (via anomalous dispersion of heavy atoms)Yes (via dynamical scattering / chiral space groups)
H-Atom Resolution Moderate (often inferred computationally)High (direct observation of protons)

Workflow Visualization

To illustrate the decision-making process for structural elucidation, the following logical workflow dictates when to deploy SCXRD versus MicroED.

Workflow Start Azetidine-Triazole Sample (Powder) Screen Crystallization Screening Start->Screen LargeCryst Large Crystals (>10 µm)? Screen->LargeCryst SCXRD SCXRD Pathway (Synchrotron/In-house) LargeCryst->SCXRD Yes MicroED MicroED Pathway (Cryo-EM) LargeCryst->MicroED No (Nanocrystals) Structure 3D Structure & Absolute Configuration SCXRD->Structure GridPrep Grid Preparation & FIB Milling (if >500nm) MicroED->GridPrep DataCollect Continuous Rotation Data Collection GridPrep->DataCollect DataCollect->Structure

Decision matrix and experimental workflow for the structural elucidation of azetidine-triazoles.

Validated Experimental Protocol: MicroED of Azetidine-Triazole Powders

As a self-validating system, this protocol incorporates internal quality control checks to ensure data integrity. The causality behind each step is explicitly defined to prevent common failure modes.

Step 1: Sample Preparation and Grid Application

  • Action: Deposit 1–2 mg of the dry azetidine-triazole powder directly onto a glow-discharged holey carbon TEM grid (e.g., Quantifoil R2/2). Gently shake off excess powder.

  • Causality: Unlike proteins, small molecules do not require vitrification in aqueous buffers. Dry application prevents solvent-induced polymorphic transitions. Glow discharging makes the carbon film hydrophilic, reducing electrostatic repulsion and ensuring the microcrystals adhere firmly to the grid.

Step 2: Cryo-Cooling

  • Action: Plunge-freeze the grid into liquid nitrogen and transfer it to the cryo-TEM under cryogenic conditions (approx. -196 °C).

  • Causality: Although the sample is dry, the intense electron beam generates localized heating and breaks chemical bonds (radiation damage). Maintaining cryogenic temperatures quenches thermal motion and dramatically extends the crystal's lifetime in the beam, preserving high-resolution structural details[5].

Step 3: Crystal Identification and Thickness Optimization (FIB Milling)

  • Action: Scan the grid at low magnification to identify isolated crystals. If the crystals are thicker than 500 nm, use a Focused Ion Beam (FIB) to mill them into lamellae of ~200 nm thickness.

  • Causality: Electrons interact strongly with matter. If a crystal is too thick, electrons will scatter multiple times (dynamical scattering), which distorts the diffraction intensities and makes structure solution via standard kinematic software (like SHELXT) impossible[5]. Milling ensures the sample falls within the kinematic scattering approximation limit.

Step 4: Continuous Rotation Data Collection

  • Action: Isolate a target crystal using a Selected Area Aperture (SAA). Rotate the stage continuously from -60° to +60° at a constant rate (e.g., 0.5°/sec) while recording the diffraction pattern on a fast CMOS detector.

  • Self-Validation Check: Before initiating the full sweep, take a single static exposure. If distinct, sharp diffraction spots extending beyond 1.0 Å resolution are not visible, the crystal is either amorphous or radiation-damaged. Abort and select a new crystal.

Step 5: Data Processing and Structure Solution

  • Action: Process the continuous rotation data using standard X-ray crystallography software (e.g., DIALS or XDS). Solve the structure using direct methods and refine the model.

  • Causality: Because the continuous rotation method mimics the oscillation method used in SCXRD, the resulting data format is fully compatible with established crystallographic pipelines, allowing for rapid integration without the need for specialized electron diffraction software[3].

Conclusion

For azetidine-triazole derivatives, the traditional reliance on SCXRD often results in a developmental bottleneck due to the thermodynamic barriers of growing large single crystals. By leveraging the strong matter-electron interaction, MicroED platforms bypass this requirement entirely, enabling rapid, high-resolution structural elucidation directly from microcrystalline powders. For drug development professionals, integrating MicroED into the SBDD pipeline accelerates the optimization of these highly strained, flexible pharmacophores.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the responsible management of chemical waste is as crucial as the innovative research itself. This guide provides a detailed protocol for the proper disposal of 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride, a heterocyclic compound utilized in various research applications. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes best practices derived from the safety profiles of structurally analogous azetidine and triazole compounds to ensure a high standard of safety and environmental stewardship.

The fundamental principle of chemical disposal is to prevent harm to personnel and the environment. This necessitates a thorough understanding of the potential hazards associated with the compound and adherence to established disposal protocols.

Hazard Assessment and Chemical Profile

Understanding the potential hazards of 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride is paramount for its safe handling and disposal. Based on data from similar chemical structures, the following hazards should be considered:

  • Acute Toxicity: May be harmful if swallowed.[1]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[2][3][4]

  • Environmental Hazards: Some triazole derivatives are known to be toxic to aquatic life with long-lasting effects. Therefore, it is crucial to prevent this compound from entering drains or waterways.[3][4]

Hazardous decomposition products upon combustion may include toxic oxides of carbon (CO, CO2) and nitrogen (NOx).[2][4]

Personal Protective Equipment (PPE) for Disposal

Prior to initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.[4]
Eye Protection Safety glasses with side shields or goggles.To protect against accidental splashes or dust particles causing serious eye damage.[1][4]
Respiratory Protection NIOSH-approved N95 or P1 dust mask.Recommended when handling the solid form to prevent inhalation of dust particles.[4]
Body Protection Standard laboratory coat.To protect clothing and skin from contamination.

Spill and Leak Management

In the event of a spill, immediate and appropriate action is required to contain the material and prevent exposure.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Don PPE: Before addressing the spill, ensure you are wearing the full complement of recommended PPE.

  • Containment: For solid spills, carefully sweep up the material.[4] For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth.

  • Collection: Place the contained material into a suitable, labeled container for hazardous waste disposal.[3][4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol), followed by soap and water.[1]

  • Waste Disposal: The collected spill material and any contaminated cleaning materials must be disposed of as hazardous waste according to institutional and local regulations.

Disposal Protocol

The primary and most critical directive for the disposal of 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride is to adhere to all federal, state, and local environmental regulations.[4] Due to its potential hazards, this compound should not be disposed of in the regular trash or washed down the drain.

Recommended Disposal Workflow:

DisposalWorkflow A Start: Unwanted 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride B Is the material in its original, labeled container? A->B C Ensure the container is securely sealed and properly labeled with chemical name and hazard information. B->C  Yes   D Carefully transfer to a suitable, compatible, and clearly labeled hazardous waste container. B->D  No   E Store the waste container in a designated, secure hazardous waste accumulation area. C->E D->E F Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. E->F G Arrange for professional waste pickup and disposal. F->G H Maintain all disposal records as required by your institution and local regulations. G->H I End: Proper Disposal Complete H->I

Caption: Disposal workflow for 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride.

Causality in Disposal Choices:

  • Professional Disposal: Engaging a licensed professional waste disposal service is essential because they have the expertise and equipment to handle and dispose of chemical waste in a manner that is safe, compliant with regulations, and environmentally sound.

  • Segregation of Waste: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react, leading to dangerous situations.

  • Container Integrity: Using the original container or a clearly labeled, compatible waste container prevents accidental misidentification and ensures that those handling the waste are aware of its contents and potential hazards.

Decontamination Procedures

All equipment and surfaces that have come into contact with 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride must be thoroughly decontaminated.

  • Gross Decontamination: Remove as much of the chemical residue as possible using a dry wipe.

  • Solvent Wash: Wipe down surfaces and equipment with a suitable solvent, such as ethanol or isopropanol, to dissolve any remaining residue.

  • Soap and Water Wash: Follow the solvent wash with a thorough cleaning using soap and water.

  • Rinse: Rinse with clean water.

  • Drying: Allow all equipment to air dry completely before reuse or storage.

All materials used for decontamination (wipes, etc.) should be disposed of as hazardous waste.

References

  • Safety Data Sheet.
  • Chem-Impex. 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride. (URL not provided)
  • PubChem. 2-(Azetidin-3-yl)-1,3-thiazole dihydrochloride. [Link]

  • NextSDS. 1-(azetidin-3-yl)-1H-1,2,3-triazole dihydrochloride. [Link]

  • Wikipedia. 1,2,3-Triazole. [Link]

  • American Chemical Society. (2020, December 7). 1H-1,2,3-Triazole. [Link]

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Personal protective equipment for handling 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic discipline. 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride is a highly valuable building block in medicinal chemistry, combining a strained cyclic amine with a versatile bioisosteric triazole. However, its physical state as a hydrochloride salt introduces specific handling challenges—primarily the generation of irritating, aerosolized crystalline dust.

This guide provides a self-validating, step-by-step operational framework to ensure absolute safety, scientific integrity, and logistical efficiency during your research workflows.

Hazard Identification & Mechanistic Causality

To select the correct Personal Protective Equipment (PPE), we must first understand why this specific compound is hazardous. The molecule consists of an azetidine ring (a 4-membered secondary amine with high ring strain) and a 1,2,3-triazole ring, stabilized as a hydrochloride salt.

  • Physical State Hazard: As an HCl salt, it typically presents as a fine, hygroscopic crystalline powder. Powders are highly susceptible to electrostatic dispersion, increasing the risk of inhalation and surface contamination.

  • Chemical Reactivity: The salt is highly water-soluble. If the powder contacts the moisture in human eyes, sweat on the skin, or mucous membranes in the respiratory tract, it rapidly dissolves. This localized dissolution creates a mildly acidic, highly concentrated micro-environment that actively denatures cellular proteins, leading to acute irritation ([1]; [2]).

Table 1: GHS Hazard Classifications & Mechanistic Drivers

GHS CodeHazard StatementMechanistic Driver
H315 Causes skin irritationDissolution in dermal moisture creates a localized acidic/amine irritant response.
H319 Causes serious eye irritationCrystalline micro-abrasion combined with rapid dissolution in ocular fluid.
H335 May cause respiratory irritationInhalation of aerosolized HCl salt dust triggers mucous membrane inflammation.

Personal Protective Equipment (PPE) Selection Logic

Under the [3], PPE must be selected based on a targeted hazard assessment. For 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride, the primary exposure route is particulate transfer.

PPELogic H1 Skin Irritation (H315) R1 Dermal Contact (Powder/Solutions) H1->R1 H2 Eye Irritation (H319) R2 Ocular Splash or Dust Transfer H2->R2 H3 Respiratory Irritation (H335) R3 Aerosolized Dust Inhalation H3->R3 P1 Nitrile Gloves & Lab Coat R1->P1 P2 Chemical Safety Goggles R2->P2 P3 Fume Hood + N95/P100 Respirator R3->P3

Figure 1: Hazard-to-PPE selection logic for handling irritating hydrochloride salts.

Table 2: Required PPE Specifications & Operational Justification

PPE CategorySpecificationCausality / Justification
Hand Protection Nitrile gloves (≥0.11 mm thickness). Double-gloving recommended.Nitrile provides a superior moisture barrier compared to latex. It prevents hand sweat from dissolving permeated powder into an acidic solution against the skin.
Eye Protection ANSI Z87.1 Chemical Safety Goggles (Indirect Vented).Standard safety glasses leave gaps. Indirect vented goggles prevent airborne dust from settling into the ocular cavity while preventing fogging.
Body Protection Flame-resistant, tightly cuffed lab coat.Elastic cuffs prevent the powder from migrating up the forearm during weighing.
Respiratory NIOSH-approved N95 or P100 half-mask respirator.Required only if weighing outside a certified fume hood to trap aerosolized HCl particulates, per the [4].

Operational Workflows: A Self-Validating System

Safety is achieved through procedural discipline. The following protocols are designed to be self-validating—meaning each step confirms the success of the previous one.

HandlingWorkflow A 1. Pre-Operation Verify SDS, Don PPE, Ensure Ventilation B 2. Weighing Use Enclosed Balance or Fume Hood A->B C 3. Transfer Use Anti-static Spatula & Closed Vials B->C D 4. Reaction Setup Dissolve in Solvent under Inert Atmosphere C->D E 5. Decontamination Wet-Wipe Surfaces, Wash Equipment D->E F 6. Disposal Segregate as Amine/Halogenated Waste E->F

Figure 2: Step-by-step operational workflow for handling the compound safely.

Protocol A: Safe Weighing and Transfer

Objective: Transfer the solid without generating electrostatic aerosols.

  • Environmental Verification: Turn on the fume hood or ventilated balance enclosure. Validation: Check the airflow monitor (magnehelic gauge) to ensure face velocity is between 80-120 fpm.

  • Static Mitigation: Wipe the exterior of the chemical vial and the balance pan with an anti-static wipe. Causality: HCl salts frequently hold static charges, causing them to "jump" from spatulas, leading to contamination.

  • Tool Selection: Use a grounded, stainless-steel micro-spatula. Avoid plastic spatulas, which exacerbate static cling.

  • Weighing: Tare a sealed vial. Open the source bottle, transfer the required mass into the vial, and seal it before removing it from the balance enclosure. Causality: Transporting an open boat or weigh paper across the lab exposes the powder to ambient air currents, risking inhalation.

Protocol B: Reaction Setup & Dissolution
  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon.

  • Solvent Addition: Introduce the sealed vial containing the compound into the fume hood. Add the reaction solvent (e.g., DMF, DMSO, or DCM) directly to the vial to dissolve the salt before transferring it to the main reactor.

  • Transfer: Transfer the compound as a liquid solution via a syringe. Causality: Liquid transfer entirely eliminates the risk of airborne dust exposure (H335) during the reaction setup.

Spill Response and Disposal Plan

Even with strict protocols, spills can occur. Immediate, correct action prevents a localized spill from becoming an airborne hazard.

  • Spill Response (Solid Powder):

    • Do NOT dry sweep. Dry sweeping directly aerosolizes the powder into the breathing zone ([2]).

    • Don full PPE (including an N95/P100 respirator if the spill is outside the hood) ([4]).

    • Place a damp paper towel (moistened with water or a mild solvent like isopropanol) directly over the powder. Causality: The moisture traps the hydrophilic salt, suppressing dust formation by pulling it into the aqueous phase.

    • Wipe inward toward the center of the spill.

    • Wash the surface with soap and water to neutralize any residual acidic amine residue.

  • Waste Disposal:

    • All contaminated wipes, empty vials, and PPE must be placed in a sealed, clearly labeled solid waste container.

    • Classify the waste as "Hazardous Solid Waste: Amine Hydrochloride / Halogenated Organics" depending on your specific institutional EHS guidelines. Do not mix with strong oxidizing agents.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67516, 1H-1,2,3-Triazole." PubChem. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor. URL:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Respirator Selection Logic 2004." Centers for Disease Control and Prevention (CDC), DHHS (NIOSH) Publication No. 2005-100. URL:[Link]

Sources

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2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride
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